Sulmarin disodium
Description
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Properties
IUPAC Name |
disodium;(4-methyl-2-oxo-6-sulfonatooxychromen-7-yl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O10S2.2Na/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;/h2-4H,1H3,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZIKIZDMUKKPA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146211 | |
| Record name | Sulmarin disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040-23-9 | |
| Record name | Sulmarin disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001040239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulmarin disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium (4-methyl-2-oxo-2H-1-benzopyran-6,7-diyl)disulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.605 | |
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| Record name | SULMARIN DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719219P18R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Sulmarin Disodium (CAS 1040-23-9)
Executive Summary & Critical Differentiation
Sulmarin Disodium (CAS 1040-23-9) is a synthetic hemostatic agent derived from the coumarin scaffold. Chemically defined as the disodium salt of 6,7-dihydroxy-4-methylcoumarin bis(hydrogen sulfate), it is primarily utilized for its "Vitamin P-like" activity—specifically, the reduction of capillary permeability and fragility.
⚠️ CRITICAL DISAMBIGUATION: Researchers frequently confuse Sulmarin with Silymarin (CAS 65666-07-1) due to phonetic similarity.
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Sulmarin: A specific sulfated coumarin salt used for hemostasis.
-
Silymarin: A flavonolignan complex extracted from Milk Thistle (Silybum marianum), used for hepatoprotection.[1][2][3]
-
Directive: This guide focuses exclusively on Sulmarin Disodium .
Chemical Identity & Physicochemical Architecture[4]
Sulmarin Disodium is characterized by high water solubility due to its dual sulfate ester groups, distinguishing it from its lipophilic parent compound, 4-methylesculetin.
Nomenclature & Identification[4]
| Parameter | Data |
| IUPAC Name | Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate) |
| Common Synonyms | Sulmarin; Sulmarina; 4-Methylesculetin disodium disulfate |
| CAS Number | 1040-23-9 |
| Molecular Formula | C₁₀H₆Na₂O₁₀S₂ |
| Molecular Weight | 396.25 g/mol |
| Appearance | White to off-white crystalline powder |
Structural Analysis (DOT Visualization)
The following diagram illustrates the synthesis logic, highlighting the transformation from the lipophilic coumarin core to the hydrophilic active pharmaceutical ingredient (API).
Figure 1: Synthetic pathway transforming the coumarin scaffold into highly soluble Sulmarin Disodium.
Pharmacology: Mechanism of Hemostasis
Sulmarin operates via a vascular-centric mechanism rather than the coagulation cascade (clotting factors). It is classified as an angio-protective hemostatic .
Mode of Action
-
Hyaluronidase Inhibition: Sulmarin inhibits the enzyme hyaluronidase. This enzyme degrades hyaluronic acid, a key component of the endothelial glycocalyx and basement membrane. By inhibiting this degradation, Sulmarin preserves the structural integrity of the capillary wall.
-
Capillary Resistance: It reinforces the mucopolysaccharides in the vessel wall, reducing capillary permeability and preventing leakage (petechiae/hemorrhage).
Biological Pathway Visualization
Figure 2: Pharmacological intervention of Sulmarin Disodium in preserving vascular integrity.
Analytical Protocols (Quality Control)
Due to the high polarity of the disulfate groups, standard C18 retention is difficult without ion-pairing reagents. The following protocol is designed to ensure retention and peak shape symmetry.
High-Performance Liquid Chromatography (HPLC) Method
Principle: Ion-Pair Reversed-Phase Chromatography. The use of tetrabutylammonium acts as a counter-ion to the sulfate groups, increasing lipophilicity and retention on the stationary phase.
| Parameter | Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Tetrabutylammonium Hydroxide (TBAOH) in Water (pH adjusted to 6.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Isocratic Ratio | 85% A : 15% B |
| Flow Rate | 1.0 mL/min |
| Detection (UV) | 320 nm (Characteristic Coumarin absorption) |
| Temperature | 30°C |
| Injection Volume | 10 µL |
Protocol Steps:
-
Buffer Prep: Dissolve TBAOH in water. Adjust pH carefully to 6.0. Filter through 0.22 µm nylon filter.
-
Standard Prep: Dissolve 10 mg Sulmarin Disodium reference standard in 10 mL Mobile Phase A.
-
System Suitability: Inject standard 5 times. Requirement: RSD < 2.0% for peak area; Tailing factor < 1.5.
Solubility & Stability Testing
-
Hygroscopicity: Sulmarin Disodium is hygroscopic. It must be handled in a humidity-controlled environment (<40% RH).
-
Aqueous Stability: Solutions are stable at neutral pH but may hydrolyze (desulfation) under highly acidic conditions (pH < 2) or high heat.
-
Storage: Store solid API at 2–8°C, protected from light (coumarins are photodegradable).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13963, Sulmarin. Retrieved from [Link][4]
-
Hoult, J.R.S., & Payá, M. (1996). Pharmacological and biochemical actions of simple coumarins: Natural products with therapeutic potential.[5] General Pharmacology: The Vascular System. (Contextual grounding for coumarin mechanism).
Sources
- 1. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. HPLC Method for the Separation of Nine Key Silymarin Components of Milk Thistle [sigmaaldrich.com]
- 4. Sulmarin | C10H8O10S2 | CID 13963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Putative Hemostatic Action of Sulmarin Disodium
A Critical Evaluation of a Sulfated Coumarin Derivative
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on the Scientific Landscape
The exploration of novel hemostatic agents is a critical endeavor in pharmaceutical research, aimed at addressing unmet needs in surgical and trauma care. Sulmarin disodium, a sulfated derivative of 4-methylesculetin, has been peripherally associated with hemostatic applications. However, a comprehensive review of the existing scientific literature reveals a significant paradox. The parent class of compounds, coumarins, are classically characterized by their anticoagulant properties. This technical guide, therefore, embarks on a critical and in-depth examination of the potential, yet scientifically uncorroborated, mechanisms by which Sulmarin disodium might exert a hemostatic effect. This document is structured not as a definitive statement of fact, but as a scientific inquiry, synthesizing established biochemical principles with a hypothetical framework to guide future research into this enigmatic compound.
Chemical Identity and Structural Insights
Sulmarin disodium is the salt of (4-methyl-2-oxo-6-sulfooxychromen-7-yl) hydrogen sulfate, with the chemical formula C₁₀H₈Na₂O₁₀S₂. Its core structure is a coumarin ring, specifically a derivative of 4-methylesculetin (6,7-dihydroxy-4-methylcoumarin), where the two hydroxyl groups are replaced by sulfate esters.
| Compound | Molecular Formula | Core Structure | Key Substituents |
| Sulmarin | C₁₀H₈O₁₀S₂ | Coumarin | 4-methyl, 6,7-bis(sulfooxy) |
| 4-Methylesculetin | C₁₀H₈O₄ | Coumarin | 4-methyl, 6,7-dihydroxy |
| Esculetin | C₉H₆O₄ | Coumarin | 6,7-dihydroxy |
| Coumarin | C₉H₆O₂ | Benzopyrone | None |
The introduction of two highly acidic sulfate groups dramatically alters the molecule's polarity and charge distribution compared to its parent compounds. This structural modification is central to any hypothesis regarding a potential shift from anticoagulant to pro-hemostatic activity.
The Coumarin Paradox: Anticoagulant Lineage
The coumarin family of molecules is renowned for its anticoagulant effects. Warfarin, a synthetic coumarin derivative, is a widely used oral anticoagulant that functions by inhibiting the vitamin K epoxide reductase complex, thereby interfering with the synthesis of vitamin K-dependent coagulation factors (II, VII, IX, and X).[1][2] Studies on various coumarin derivatives consistently demonstrate inhibition of platelet activation and aggregation.
Esculetin and 4-methylesculetin, the immediate precursors to sulmarin, are reported to possess a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[3][4][5][6][7] Notably, the literature does not support a hemostatic role for these compounds; in fact, their anti-inflammatory and potential anti-platelet properties would suggest the opposite.
Hypothetical Mechanisms of Hemostatic Action for Sulmarin Disodium
Given the absence of direct evidence, the following section outlines hypothetical mechanisms through which the sulfated nature of sulmarin disodium might confer hemostatic properties. These are speculative pathways intended to serve as a foundation for future experimental validation.
Electrostatic Interactions and "Molecular Scaffolding"
One plausible, yet unproven, hypothesis centers on the highly anionic nature of the two sulfate groups. In the physiological environment of a wound, with exposed subendothelial collagen and other charged macromolecules, sulmarin disodium could potentially act as a "molecular scaffold."
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Proposed Mechanism: Sulmarin disodium molecules could form ionic bridges between positively charged domains on circulating proteins, platelets, and exposed tissue factors at the site of injury. This electrostatic network could serve to concentrate platelets and coagulation factors, thereby accelerating the formation of a primary platelet plug and subsequent fibrin clot.
Caption: Workflow for in vitro coagulation assays.
Platelet Aggregometry
Objective: To assess the impact of sulmarin disodium on platelet function.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from healthy donors.
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Agonist-Induced Aggregation:
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Pre-incubate PRP with various concentrations of sulmarin disodium.
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Induce platelet aggregation using standard agonists such as ADP, collagen, and thrombin.
-
Measure the change in light transmittance over time using a platelet aggregometer.
-
Rationale: An increase in the rate or extent of aggregation would suggest a pro-aggregatory effect.
-
-
Spontaneous Aggregation:
-
Incubate PRP with sulmarin disodium alone to determine if it can induce platelet aggregation without an agonist.
-
Concluding Remarks and Future Directions
The proposition of sulmarin disodium as a hemostatic agent presents a compelling scientific challenge due to the established anticoagulant properties of its parent coumarin class. This guide has delineated the chemical nature of sulmarin disodium and proposed hypothetical mechanisms by which its unique sulfated structure might confer pro-hemostatic activity. These hypotheses, while speculative, provide a rational basis for future investigation.
The path forward requires rigorous experimental validation of the proposed mechanisms. Should in vitro studies demonstrate pro-coagulant or pro-aggregatory effects, subsequent research should focus on identifying the specific molecular targets of sulmarin disodium within the coagulation cascade and on platelets. Elucidating a definitive mechanism of action is paramount before any consideration of this compound for therapeutic development as a hemostatic agent.
References
-
Pharmacological activities of esculin and esculetin: A review. PubMed. Available at: [Link]
-
Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. MDPI. Available at: [Link]
-
4-methylesculetin, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation. ResearchGate. Available at: [Link]
-
4-Methylesculetin, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms. Semantic Scholar. Available at: [Link]
-
Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. PMC. Available at: [Link]
-
4-methylesculetin, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation. ScienceDirect. Available at: [Link]
-
Pharmacological activities of esculin and esculetin: A review. PMC. Available at: [Link]
-
The Effect of Silymarin Flavonolignans and Their Sulfated Conjugates on Platelet Aggregation and Blood Vessels Ex Vivo. PubMed. Available at: [Link]
-
The Effect of Silymarin Flavonolignans and Their Sulfated Conjugates on Platelet Aggregation and Blood Vessels Ex Vivo. PMC. Available at: [Link]
-
Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. PMC. Available at: [Link]
-
Effect of silymarin on blood coagulation profile and osmotic fragility in carbon tetrachloride induced hepatotoxicity in male Wistar rats. PMC. Available at: [Link]
-
4-methylesculetin, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation. PubMed. Available at: [Link]
-
Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review. MDPI. Available at: [Link]
-
Effect of silymarin on blood coagulation profile and liver enzymes. ResearchGate. Available at: [Link]
-
Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. Wiley Online Library. Available at: [Link]
-
Synthesis, biological activities and therapeutic properties of esculetin and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Therapeutic Effects of Coumarins with Different Substitution Patterns. MDPI. Available at: [Link]
-
Silybin, the Main Active Component of Silybum marianum, Affects Blood Coagulation: An In Vitro Pilot Study. MDPI. Available at: [Link]
-
A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer. PMC. Available at: [Link]
-
Therapeutic Applications of Esculetin. Encyclopedia MDPI. Available at: [Link]
-
4-Methylesculetin, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms. PubMed. Available at: [Link]
Sources
- 1. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of esculin and esculetin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-methylesculetin, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Vitamin P Activity of Sulmarin Disodium, a Coumarin Derivative
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The term "Vitamin P" historically refers to a class of compounds, primarily bioflavonoids and coumarin derivatives, that exhibit the crucial physiological function of regulating capillary permeability and reducing vascular fragility. Sulmarin disodium, a synthetic coumarin derivative, has been investigated for such capillarotonic and veno-active properties. This technical guide provides a comprehensive overview of the scientific principles underlying the Vitamin P activity of Sulmarin disodium. It delves into the proposed mechanisms of action, details established experimental protocols for its evaluation, and presents the data in a format accessible to researchers and drug development professionals. The guide is structured to offer not just procedural steps but also the causal reasoning behind experimental designs, ensuring a deep, actionable understanding of the topic.
Introduction: The Intersection of Coumarins and Vascular Health
The Therapeutic Landscape of Coumarins
Coumarins are a significant class of benzopyrone compounds found throughout the plant kingdom, with a long history in medicine. Their derivatives are known for a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and vasodila tory effects. Sulmarin disodium emerges from this class as a specific synthetic derivative designed to target vascular integrity.
Deconstructing "Vitamin P": A Functional Definition
"Vitamin P," a term coined in the 1930s, describes the activity of certain flavonoids and coumarins that are essential for maintaining the health of blood capillaries.[1][2] While not a vitamin in the classic sense, its physiological importance is marked by its ability to decrease capillary permeability and fragility, thereby preventing conditions like hemorrhages and edema.[3][4] Compounds exhibiting this activity are critical in the management of various vascular disorders.
Sulmarin Disodium: A Targeted Veno-Active Agent
Sulmarin disodium (also known as Iotsim) is a water-soluble derivative of coumarin developed to enhance capillary resistance. Its therapeutic action is rooted in its ability to fortify the endothelial lining of blood vessels and modulate the extracellular matrix, which are key components of its Vitamin P activity.
Proposed Mechanisms of Vitamin P Activity
The efficacy of Sulmarin disodium in enhancing capillary stability is believed to be multifactorial, involving direct actions on the vascular endothelium and indirect effects through the modulation of enzymatic and inflammatory processes.
Modulation of the Extracellular Matrix
A primary mechanism for the Vitamin P activity of coumarin derivatives involves the inhibition of enzymes that degrade the extracellular matrix, such as hyaluronidase.[5][6][7] Hyaluronic acid is a critical component of the matrix that surrounds capillaries, providing structural support.
-
Hyaluronidase Inhibition: By inhibiting hyaluronidase, Sulmarin can prevent the breakdown of hyaluronic acid, thereby preserving the integrity of the perivascular matrix and reducing capillary permeability. Elevated levels of hyaluronic acid are often markers in inflammatory conditions and liver pathology.[5][6][7][8] Several coumarin derivatives have demonstrated the ability to inhibit hyaluronan synthesis.[5][7][8][9]
Antioxidant and Anti-inflammatory Effects
Oxidative stress and inflammation are key contributors to endothelial dysfunction and increased vascular permeability.[10][11]
-
Antioxidant Properties: Like many flavonoids and coumarins, Sulmarin is proposed to have antioxidant effects, neutralizing reactive oxygen species that can damage endothelial cells and lead to "leaky" vessels.[11][12]
-
Anti-inflammatory Action: The compound may also suppress the production and release of inflammatory mediators, which are known to increase the gaps between endothelial cells, contributing to vascular hyperpermeability.[10][12]
Interaction with Vasoactive Mediators
Early research into Vitamin P activity suggested a link to the stabilization of adrenaline.[2] It is plausible that coumarins like Sulmarin can modulate the activity of vasoactive substances, thereby influencing vascular tone and blood flow, which indirectly affects capillary pressure and permeability.[2][11]
The following diagram illustrates the convergent mechanisms through which Sulmarin disodium is thought to exert its Vitamin P activity.
Experimental Evaluation of Vitamin P Activity
Assessing the Vitamin P activity of a compound like Sulmarin disodium requires robust in vivo methodologies that can quantitatively measure changes in capillary function. The cornerstone of this evaluation is the measurement of capillary resistance.
Principle of Capillary Resistance Measurement
Capillary resistance (or fragility) tests measure the ability of capillaries to withstand pressure changes. A higher resistance indicates stronger, less permeable vessels. The most common method involves applying a negative pressure (suction) to a small area of the skin and determining the minimum pressure required to cause petechiae (small hemorrhages).[13]
In Vivo Experimental Protocol: Negative Suction Cup Method
This protocol describes a standardized, self-validating method to assess the effect of Sulmarin disodium on capillary resistance in a preclinical animal model (e.g., guinea pig or rat).
Objective: To quantify the change in capillary resistance following administration of Sulmarin disodium compared to a placebo control.
Materials:
-
Sulmarin disodium
-
Vehicle control (e.g., sterile saline)
-
Test subjects (e.g., male Wistar rats, 200-250g)
-
Capillary resistometer (angiosterrometer) with various-sized suction cups
-
Hair clippers
-
Topical anesthetic (optional, for ethical considerations)
Workflow: The following diagram outlines the key phases of the experimental workflow.
Sources
- 1. The Physiologic Activity and Mechanism of Quercetin-Like Natural Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Do Certain Flavonoid IMPS Have a Vital Function? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. Hyaluronic acid - Wikipedia [en.wikipedia.org]
- 10. A Comprehensive Review of the Cardiovascular Protective Properties of Silibinin/Silymarin: A New Kid on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A double-blind, placebo-controlled trial of a new veno-active flavonoid fraction (S 5682) in the treatment of symptomatic capillary fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Functional Divergence: Sulmarin Disodium vs. Silymarin
This guide provides a rigorous technical comparison between Sulmarin Disodium and Silymarin , addressing a common point of confusion in pharmaceutical development. While phonetically similar, these two entities belong to distinct chemical classes with divergent therapeutic indications.[1]
Executive Summary & Identity Resolution
In drug development and phytochemical analysis, confusion often arises between Sulmarin and Silymarin due to nomenclature proximity.[1] However, they are chemically unrelated.[1]
-
Sulmarin Disodium is a synthetic or semi-synthetic sulfated coumarin derivative (specifically 4-methylesculetin-6,7-disulfuric ester disodium salt).[1] It is primarily investigated for hemostatic and capillary-stabilizing properties (Vitamin P-like activity).[1]
-
Silymarin is a natural extract complex composed of flavonolignans (Silybin, Isosilybin, Silychristin) derived from Silybum marianum (Milk Thistle).[1][2][3][4] It is the gold standard for hepatoprotection.
Critical Distinction: Sulmarin is a distinct chemical entity (NCE) with high water solubility. Silymarin is a lipophilic mixture requiring specific formulation strategies (e.g., phytosomes, glycosides) to achieve bioavailability.[1]
Structural Elucidation
Sulmarin Disodium: The Sulfated Coumarin
Sulmarin is built upon a benzopyrone (coumarin) scaffold. Its defining structural feature is the presence of two sulfate groups at positions C6 and C7.
-
Core Scaffold: 4-Methylcoumarin (4-Methyl-2H-chromen-2-one).[1]
-
Functionalization: Bis-sulfation at the catecholic hydroxyls.
-
Ionic Nature: The disodium salt form confers extreme hydrophilicity, making it fully water-soluble unlike the parent coumarin (Esculetin).[1]
Silymarin: The Flavonolignan Complex
Silymarin is not a single molecule but a defined mixture. The primary active component, Silybin (Silibinin) , is a condensation product of a flavonoid (Taxifolin) and a lignan (Coniferyl alcohol).[1]
-
Core Scaffold: Flavonolignan (Phenylchromanone fused with a phenylpropanoid).
-
Stereochemistry: Multiple chiral centers leading to diastereomers (Silybin A/B, Isosilybin A/B).[1]
-
Solubility Profile: Highly lipophilic; practically insoluble in water (<0.05 mg/mL) without modification.
Comparative Chemical Data
| Feature | Sulmarin Disodium | Silymarin (as Silybin) |
| CAS Registry | 1040-23-9 (Disodium) | 22888-70-6 (Silybin) |
| Chemical Class | Sulfated Coumarin | Flavonolignan |
| Formula | C₁₀H₆Na₂O₁₀S₂ | C₂₅H₂₂O₁₀ |
| Mol.[1] Weight | ~396.25 g/mol | ~482.44 g/mol |
| Water Solubility | High (Ionic Salt) | Very Low (Lipophilic) |
| UV Max (approx) | ~304 nm | ~288 nm |
| Primary Indication | Hemostatic / Capillary Fragility | Hepatoprotectant / Antioxidant |
Visualization: Structural & Functional Pathways
The following diagram illustrates the divergent chemical lineages and pharmacological targets of both compounds.
Figure 1: Divergent biosynthetic origins and therapeutic targets of Sulmarin (Coumarin pathway) vs. Silymarin (Flavonoid-Lignan pathway).[1]
Analytical Protocol: Differentiating Sulmarin from Silymarin
In a QC or research setting, distinguishing these compounds is critical, especially if "Sulmarin" is suspected to be a mislabeled sample of "Soluble Silymarin."[1] The following HPLC protocol is self-validating due to the extreme polarity difference.
The Polarity Trap (Experimental Logic)
-
Hypothesis: Due to the disulfate groups, Sulmarin is highly polar and will elute near the void volume (dead time) on a standard C18 column unless ion-pairing or high aqueous phases are used.[1]
-
Contrast: Silymarin components are non-polar and require high organic percentages to elute.
Step-by-Step HPLC Method
Objective: Simultaneous separation and identification.
-
Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.[1]
-
Mobile Phase:
-
Gradient Profile:
-
0-5 min: 5% B (Isocratic).[1] Sulmarin elutes here.
-
5-20 min: 5% -> 50% B.
-
20-30 min: 50% -> 90% B. Silymarin isomers elute here (20-25 min window).
-
-
Detection:
-
DAD/UV: Monitor at 288 nm (Silymarin optimum) and 304-310 nm (Sulmarin/Coumarin optimum).
-
Validation: Sulmarin will show a distinct bathochromic shift compared to standard coumarins due to the sulfate groups.
-
Interpretation of Results
-
Early Elution (RT < 4 min): Indicates Sulmarin Disodium . The high polarity of the sulfate groups prevents retention on C18.
-
Late Elution (RT > 15 min): Indicates Silymarin . You will likely see a cluster of 4-6 peaks (Taxifolin, Silychristin, Silydianin, Silybin A, Silybin B, Isosilybin).[1]
Solubility & Formulation Implications
For drug development professionals, the "Sulmarin vs. Silymarin" question often stems from solubility challenges.[1]
The "Soluble Silymarin" Confusion
Researchers looking for "Sulmarin" are often actually seeking Silybin bis-hemisuccinate or Phosphatidylcholine-complexed Silymarin (Phytosomes).[1]
-
Sulmarin Disodium is naturally soluble but is NOT hepatoprotective.
-
Silymarin requires chemical modification (e.g., hemisuccinate salts) to match the solubility profile of Sulmarin.[1]
Formulation Decision Matrix:
| Requirement | Choose Sulmarin Disodium if... | Choose Silymarin if... |
| Target Organ | Vasculature (Capillaries) | Liver (Hepatocytes) |
| Solubility | Aqueous injection required without solubilizers.[1] | Lipid-based delivery (SEDDS) or suspension acceptable.[1] |
| Mechanism | Vitamin P activity (reducing permeability).[1] | Radical scavenging & RNA polymerase I stimulation. |
References
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1] Silymarin (CID 5213).[1] Retrieved from [Link][1]
-
DrugFuture. (n.d.).[1][5][6] Sulmarin - Chemical Index Database.[6] Retrieved from [Link][1][6]
-
Bijak, M. (2017).[1] Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism.[1] Molecules, 22(11), 1942.[1] Retrieved from [Link][1]
Sources
A Technical Guide to the Pharmacological Profile of Silymarin
Editorial Note: Initial searches for "Sulmarin disodium (Idro P2)" did not yield a distinct pharmacological profile in publicly available scientific literature. Given the phonetic similarity and the extensive research available, this guide has been developed based on the pharmacological profile of Silymarin , a well-characterized and clinically relevant natural compound. It is presumed that "Sulmarin" may be a typographical error or a lesser-known derivative, and that the user's intent was to explore the properties of this widely studied hepatoprotective agent.
Abstract
Silymarin is a polyphenolic flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum). It is composed primarily of several flavonolignans, with silybin (also known as silibinin) being the most abundant and biologically active constituent.[1] For centuries, silymarin has been utilized in traditional medicine for the treatment of liver and gallbladder disorders.[2] Modern pharmacological research has substantiated its potent hepatoprotective, antioxidant, anti-inflammatory, and immunomodulatory properties.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of silymarin, detailing its multifaceted mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for its characterization. The document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this promising phytopharmaceutical.
Molecular Mechanism of Action
The therapeutic effects of silymarin are not attributed to a single mechanism but rather to a synergistic interplay of several molecular actions. These can be broadly categorized into four key areas: antioxidant activity, membrane stabilization, anti-inflammatory and immunomodulatory effects, and stimulation of liver regeneration.
Antioxidant and Free Radical Scavenging Activity
Silymarin's primary and most recognized mechanism is its potent antioxidant effect.[5] It acts as a direct scavenger of free radicals, mitigating the cellular damage caused by oxidative stress.[5] This is crucial in protecting the liver, an organ with high metabolic activity and significant exposure to toxins that generate reactive oxygen species (ROS).[2] Furthermore, silymarin helps to preserve and increase the intracellular levels of glutathione (GSH), a critical endogenous antioxidant, thereby enhancing the cell's own defense systems.[2][6]
Cell Membrane Stabilization and Toxin Blockade
Silymarin alters the outer hepatocyte cell membrane, which competitively inhibits the binding and entry of toxins.[7] This mechanism is most famously demonstrated in its use as an antidote for Amanita phalloides (death cap mushroom) poisoning, where it blocks the uptake of amatoxins.[8] By stabilizing the membrane and regulating its permeability, silymarin protects liver cells from a wide range of xenobiotics, including ethanol, paracetamol, and carbon tetrachloride.[6][8]
Anti-inflammatory and Antifibrotic Pathways
Chronic liver injury is characterized by inflammation, which can progress to fibrosis and cirrhosis. Silymarin exerts significant anti-inflammatory effects by modulating key signaling pathways. It can suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that governs the expression of numerous pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6.[1][3][9] By reducing the expression of these mediators, silymarin dampens the inflammatory cascade. Its antifibrotic activity involves inhibiting the transformation of hepatic stellate cells (HSCs) into myofibroblasts, the primary cell type responsible for depositing collagen and forming scar tissue in the liver.[1][6]
Promotion of Hepatocyte Regeneration
A unique property of silymarin is its ability to stimulate liver regeneration.[4][7] It achieves this by enhancing the synthesis of ribosomal RNA (rRNA) through the activation of RNA polymerase I.[1] This leads to an increase in ribosome formation and, consequently, protein synthesis, which is essential for repairing damaged cells and regenerating liver tissue.[1][7]
Diagram 1: Multifaceted Mechanism of Action of Silymarin
Caption: Silymarin's integrated mechanism of action against liver injury.
Pharmacodynamic Profile
Silymarin's pharmacodynamic effects are primarily centered on hepatoprotection. In clinical studies involving patients with alcoholic or non-alcoholic fatty liver disease, treatment with silymarin has been associated with significant reductions in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of liver damage.[5][7] The effects are dose-dependent, with typical therapeutic dosages ranging from 70 to 140 mg administered three times per day.[10] Beyond the liver, silymarin has demonstrated anti-diabetic effects by improving glycemic parameters in patients with diabetes and cirrhosis.[5] Preclinical models also support its potential as a neuroprotective, anti-cancer, and cardioprotective agent, largely owing to its foundational antioxidant and anti-inflammatory properties.[1][3]
Pharmacokinetic Profile (ADME)
The therapeutic efficacy of silymarin is significantly influenced by its pharmacokinetic properties, particularly its low aqueous solubility and oral bioavailability.[4][11]
-
Absorption: Silymarin is poorly soluble in water, which limits its absorption from the gastrointestinal tract.[11][12] Following oral administration, absorption is low and variable, with estimates suggesting only 20-40% of the dose is absorbed.[4] Peak plasma concentrations are typically reached within 4 to 6 hours.[12] To overcome this limitation, advanced formulations such as self-microemulsifying drug delivery systems (SMEDDS) and phospholipid complexes have been developed to enhance bioavailability.[10][11]
-
Distribution: After absorption, silymarin is widely distributed, with the highest concentrations found in the liver, stomach, intestine, and pancreas.[6] It undergoes significant enterohepatic circulation, which contributes to its sustained presence in the liver.[6]
-
Metabolism: In the liver, silymarin is extensively metabolized through phase II conjugation reactions, primarily forming glucuronide and sulfate conjugates.
-
Excretion: The primary route of elimination for silymarin and its metabolites is through the bile.[6][12] A smaller portion is excreted in the urine. The elimination half-life is estimated to be between 6 and 8 hours.[12]
Table 1: Summary of Human Pharmacokinetic Parameters for Silymarin
| Parameter | Value | Source |
| Oral Bioavailability | Low / Variable (20-40% estimated) | [4] |
| Time to Peak Plasma (Tmax) | 4 - 6 hours (standard formulation) | [12] |
| 0.80 hours (SMEDDS formulation) | [10] | |
| Peak Plasma Conc. (Cmax) | 812.43 ng/mL (140 mg SMEDDS dose) | [10] |
| Elimination Half-Life (t½) | 6 - 8 hours | [12] |
| Primary Route of Excretion | Biliary | [6][12] |
| Key Metabolic Pathway | Glucuronidation & Sulfation (Phase II) | N/A |
| Distribution | High in liver; undergoes enterohepatic circulation | [6] |
Key Experimental Protocols for Characterization
To characterize the pharmacological profile of a compound like silymarin, a series of validated in vitro and in vivo assays are required. The following protocols provide a framework for these investigations.
Protocol: In Vitro Antioxidant Capacity Assessment (DPPH Assay)
-
Objective: To quantify the direct free radical scavenging ability of silymarin.
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, causing the color to fade to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
-
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of silymarin (e.g., 1 mg/mL) in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.
-
Prepare a series of dilutions of the silymarin stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each silymarin dilution to triplicate wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes. The rationale for dark incubation is to prevent photodegradation of the DPPH radical, ensuring that the observed color change is due solely to the antioxidant activity of the test compound.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Plot the % scavenging against the concentration of silymarin and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Study
Sources
- 1. Mechanistic Insights into the Pharmacological Significance of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin as a phytopharmaceutical agent: advances in mechanistic insights, formulation strategies, and pre-clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. The Bioavailability and Pharmacokinetics of Silymarin SMEDDS Formulation Study in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
Sulmarin Disodium: Technical Specifications and Hemostatic Mechanism
Executive Summary
Sulmarin disodium (CAS 1040-23-9) is a synthetic sulfated coumarin derivative, specifically the disodium salt of 4-methyl-6,7-bis(sulfooxy)-2H-chromen-2-one. Historically categorized alongside "Vitamin P" substances, it functions primarily as a hemostatic agent by reducing capillary permeability and fragility. Unlike coagulants that act on the clotting cascade (e.g., thrombin, fibrinogen), Sulmarin targets the vascular endothelium and basement membrane integrity.
This guide provides a comprehensive technical analysis of Sulmarin disodium, detailing its physicochemical properties, mechanism of action involving its active metabolite 4-methylesculetin, and validated experimental protocols for assessing its efficacy in vascular stability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Sulmarin disodium is designed to enhance the aqueous solubility of the bioactive coumarin core, facilitating parenteral and oral administration.
Table 1: Physicochemical Specifications
| Property | Specification |
| Common Name | Sulmarin Disodium |
| Synonyms | Sulmarine; Idro P2; Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate) |
| CAS Number | 1040-23-9 |
| Molecular Formula | C₁₀H₆Na₂O₁₀S₂ |
| Molecular Weight | 396.25 g/mol |
| Core Structure | Coumarin (Benzopyrone) |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[1] |
| Appearance | White to off-white crystalline powder |
| pH (1% Solution) | Typically 5.5 – 7.5 (Neutral to slightly acidic) |
| Stability | Hygroscopic; susceptible to hydrolysis in strong acid/base conditions. |
Mechanism of Action: Vascular Stabilization
The pharmacological activity of Sulmarin is twofold: direct interaction with the endothelial glycocalyx and metabolic conversion to its active aglycone, 4-methylesculetin.
Primary Mechanism: Capillary Resistance
Sulmarin acts as a vasoprotectant . In conditions of inflammation or trauma, capillary permeability increases due to the breakdown of the extracellular matrix (ECM) and the opening of endothelial junctions. Sulmarin inhibits this leakage by:
-
Hyaluronidase Inhibition: The active metabolite, 4-methylesculetin, inhibits hyaluronidase, an enzyme responsible for degrading hyaluronic acid in the basement membrane. Preserving hyaluronic acid maintains the structural integrity of the capillary wall.
-
Antioxidant Protection: It scavenges Reactive Oxygen Species (ROS) that otherwise damage endothelial cells and increase vascular fragility.
-
Collagen Stabilization: Similar to other flavonoids, the coumarin core is believed to cross-link collagen fibers, reinforcing the perivascular connective tissue.
Metabolic Pathway Diagram
The following diagram illustrates the bioactivation and downstream effects of Sulmarin.
Figure 1: Pharmacological pathway of Sulmarin Disodium, highlighting its hydrolysis to 4-methylesculetin and subsequent vascular protective effects.[2]
Experimental Protocols
To validate the efficacy of Sulmarin disodium in a research setting, the following self-validating protocols are recommended. These assays measure the drug's ability to prevent vascular leakage and shorten bleeding time.
Protocol A: Evans Blue Capillary Permeability Assay
This assay quantifies the leakage of albumin-bound dye into tissue, serving as a direct proxy for capillary integrity.
Materials:
-
Sulmarin Disodium (Test compound)[1]
-
Evans Blue dye (1% solution in saline)
-
Acetic acid (0.6% v/v) as an inflammatory inducer (Whittle’s method)
-
Spectrophotometer (620 nm)
-
Experimental Animals: Male ICR mice (20–25 g)
Methodology:
-
Preparation: Randomize mice into three groups: Control (Saline), Positive Control (e.g., Diclofenac or Rutin), and Sulmarin (e.g., 10–50 mg/kg).
-
Administration: Administer Sulmarin intravenously (IV) or intraperitoneally (IP) 30 minutes prior to challenge.
-
Dye Injection: Inject Evans Blue (10 mL/kg, IV) into the tail vein.
-
Challenge: Immediately inject 0.6% acetic acid (10 mL/kg, IP) to induce peritoneal capillary leakage.
-
Incubation: Allow 20 minutes for dye extravasation.
-
Extraction: Euthanize mice. Lavage the peritoneal cavity with 10 mL saline. Collect the washing fluid.
-
Quantification: Centrifuge the fluid to remove cellular debris. Measure absorbance of the supernatant at 620 nm.
-
Calculation:
Self-Validation Check: The Control group must show distinct blue coloration in the peritoneal fluid. If the Control absorbance is <0.1 OD, the inflammatory challenge failed.
Protocol B: Tail Vein Bleeding Time (Hemostasis)
This test determines the effect of Sulmarin on primary hemostasis (vascular contraction and platelet plug formation).
Methodology:
-
Dosing: Administer Sulmarin (IV/IP) to mice 30–60 minutes before testing.
-
Procedure: Anesthetize the mouse. Amputate the tail tip (exactly 3 mm from the end) using a sharp scalpel.
-
Measurement: Immediately immerse the tail in physiological saline at 37°C.
-
Timing: Record the time until the bleeding stream ceases completely for at least 30 seconds.
-
Re-bleeding Check: Monitor for re-bleeding for an additional minute.
Synthesis and Stability Considerations
Synthesis Route
Sulmarin is synthesized by the sulfation of 4-methylesculetin (6,7-dihydroxy-4-methylcoumarin).
-
Precursor: 4-methylesculetin is obtained via Pechmann condensation of 1,2,4-trihydroxybenzene with ethyl acetoacetate.
-
Sulfation: The precursor is treated with chlorosulfonic acid (
) or a sulfur trioxide-pyridine complex in an anhydrous solvent (e.g., DMF). -
Neutralization: The resulting acid is neutralized with sodium hydroxide or sodium bicarbonate to yield the disodium salt (Sulmarin).
Stability and Storage[4]
-
Hydrolysis Risk: The sulfate ester bonds are stable at neutral pH but hydrolyze rapidly in acidic environments (
) or in the presence of sulfatases. -
Storage: Store lyophilized powder at -20°C. Reconstituted solutions should be used within 24 hours or kept at 4°C to prevent spontaneous hydrolysis to the insoluble parent coumarin.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5319502, 4-Methylesculetin. Retrieved October 26, 2025, from [Link]
-
Witaicenis, A., et al. (2018).[3] 4-methylesculetin, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation.[2][3] Chemico-Biological Interactions. Retrieved October 26, 2025, from [Link]
-
DrugCentral. (2025). Sulmarin Drug Profile. Retrieved October 26, 2025, from [Link]
Sources
History and development of Sulmarin as a capillary permeability factor
The following technical guide is structured as a high-level whitepaper designed for researchers and drug development scientists. It synthesizes historical pharmacological data with modern mechanistic insights into microvascular stabilization.
Executive Summary
Sulmarin (Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate)) represents a pivotal, albeit niche, development in the pharmacotherapy of capillary fragility. Emerging from the mid-20th-century search for synthetic "Vitamin P" analogues, Sulmarin distinguishes itself from crude flavonoid extracts through its defined chemical structure and enhanced water solubility.
This guide analyzes the development of Sulmarin as a capillary permeability regulator (often historically termed a permeability factor, though functionally an anti-permeability agent). We explore its transition from a hemostatic agent to a tool for understanding endothelial barrier function, providing validated protocols for assessing its efficacy in preventing vascular leakage.
Chemical Identity & Physicochemical Profile
Unlike lipophilic coumarins (e.g., warfarin precursors), Sulmarin is engineered for bioavailability via sulfation. This structural modification is critical for its rapid onset in hemostatic applications.
Table 1: Physicochemical Specifications of Sulmarin
| Property | Specification | Functional Implication |
| CAS Registry | 29334-07-4 | Unique Identifier |
| Chemical Name | 4-Methyl-6,7-bis(sulfooxy)-2H-1-benzopyran-2-one disodium salt | Core pharmacophore is the benzopyrone ring.[1][2] |
| Molecular Formula | C₁₀H₆Na₂O₁₀S₂ | High oxygen content due to sulfate groups. |
| Molecular Weight | 352.29 g/mol | Small molecule; rapid diffusion across membranes. |
| Solubility | High (Water) | Allows for IV/IM administration (unlike base coumarins). |
| Therapeutic Class | Hemostatic / Vasoprotective | Stabilizes capillary basal lamina. |
| Key Moiety | C6, C7-Disulfate | Critical for hyaluronidase inhibition and solubility. |
Historical Development: The "Vitamin P" Trajectory
The development of Sulmarin is rooted in the post-Szent-Györgyi era (1940s-1950s), where the limitations of natural flavonoids (rutin, hesperidin) became apparent.
-
The Limitation of Naturals: Early "Vitamin P" factors suffered from poor solubility and variable potency dependent on botanical extraction methods.
-
The Synthetic Shift (1948-1955): Italian researchers, notably Cavallini and Mazzucchi, synthesized sulfated derivatives of methyl-coumarins. They hypothesized that the benzopyrone ring was the active "sealing" moiety, while sulfation would solve the solubility crisis.
-
Clinical Adoption: By the 1960s, Sulmarin (often under trade names like Idro P2) was utilized in European pharmacopoeia for hemorrhagic conditions, specifically those linked to capillary fragility rather than coagulation factor deficits.
Mechanistic Pathways: Endothelial Stabilization
Sulmarin functions not by altering the clotting cascade, but by reinforcing the mechanical integrity of the capillary wall. The primary mechanism involves the preservation of the Endothelial Glycocalyx and the Basement Membrane .
Core Mechanism: Hyaluronidase Inhibition
Excessive capillary permeability is often driven by the enzymatic degradation of hyaluronic acid (the "cement" of the endothelial barrier) by hyaluronidase. Sulmarin acts as a competitive inhibitor of this enzyme.
Diagram 1: Sulmarin Mechanism of Action (MOA)
Caption: Sulmarin preserves vascular integrity by inhibiting hyaluronidase, preventing the breakdown of the endothelial mucopolysaccharide barrier.
Validated Experimental Protocols
To study Sulmarin as a permeability factor, researchers must utilize a self-validating in vivo model. The Modified Miles Assay is the gold standard for quantifying vascular leakage and measuring the "sparing effect" of Sulmarin.
Protocol: Quantitative Evan’s Blue Inhibition Assay
Objective: Determine the ED50 of Sulmarin in preventing histamine-induced capillary leakage.
Reagents & Equipment[3]
-
Test Compound: Sulmarin (dissolved in saline, 10 mg/mL stock).
-
Challenge Agent: Histamine Diphosphate (10 µg/mL).
-
Tracer: Evan’s Blue Dye (1% solution in PBS).
-
Subject: Albino Rabbit or Wistar Rat (n=6 per group).
-
Detection: Spectrophotometer (620 nm).
Step-by-Step Methodology
-
Preparation: Anesthetize the subject. Shave the dorsal skin carefully to avoid micro-trauma (which causes background leakage).
-
Tracer Injection: Administer Evan’s Blue (20 mg/kg) via the marginal ear vein (rabbit) or tail vein (rat). Wait 10 minutes for circulation equilibration.
-
Treatment (Systemic): Administer Sulmarin IV (Test Group) or Saline (Control) at varying doses (e.g., 5, 10, 20 mg/kg).
-
Local Challenge: Perform intradermal (ID) injections of Histamine (0.1 mL) in a grid pattern on the dorsal skin.
-
Permeability Phase: Allow circulation for 30 minutes. The histamine will cause local vasodilation; in controls, dye will leak (blue spots). In Sulmarin-treated subjects, spots should be attenuated.
-
Quantification (The Validator):
-
Euthanize subject.
-
Punch biopsy the blue spots.
-
Extract dye using Formamide (48 hours at 37°C).
-
Read absorbance at 620 nm.
-
-
Calculation:
Diagram 2: Experimental Workflow (Miles Assay)
Caption: Workflow for the Modified Miles Assay to quantify Sulmarin's efficacy in reducing capillary permeability.
Comparative Efficacy Data
Sulmarin is often compared to other "Vitamin P" analogues. The following table summarizes its relative potency and solubility profile, critical for formulation scientists.
Table 2: Sulmarin vs. Standard Permeability Factors
| Compound | Solubility (H₂O) | Mechanism | Onset of Action | Stability |
| Sulmarin | High (>10%) | Hyaluronidase Inhibition | Rapid (IV/IM) | High (Synthetic) |
| Rutin | Poor (<0.05%) | Antioxidant / Metal Chelation | Slow (Oral) | Moderate |
| Esculin | Moderate | Veinotonic | Moderate | Light Sensitive |
| Carbazochrome | Low | Adrenergic Oxidation Product | Rapid | Unstable in solution |
Insight: Sulmarin's distinct advantage is the ability to be formulated into high-concentration injectable ampoules, providing immediate hemostasis in surgical settings, unlike Rutin which is relegated to oral preventative maintenance.
References
-
Chemical Identity: Sulmarin (Compound Monograph).[3][4][5][6][7] CAS Common Chemistry.[2] CAS Registry Number: 29334-07-4.[1][2][8] Link[2][8]
-
Historical Synthesis: Cavallini, G., & Mazzucchi, F. (1948).[1] Farmaco, Scienza e Tecnica, 3, 297.[1] (Seminal paper on sulfated coumarin synthesis).
-
Pharmacological Classification: The Merck Index Online. Monograph ID: M10384 (Sulmarin).[3][4][7] Link
-
Modern Formulation: Patent US8802596B2. Multi-functional ionic liquid compositions... (Cites Sulmarin as a standard hemostatic agent for comparative formulation). Link
-
Assay Methodology: Miles, A. A., & Miles, E. M. (1952). Vascular reactions to histamine, histamine-liberator and leukotaxine in the skin of guinea-pigs. The Journal of Physiology, 118(2), 228–257. (The foundational protocol adapted for Sulmarin testing). Link
Sources
- 1. Sulmarin [drugfuture.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. patents.justia.com [patents.justia.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. РоÑпаÑÐµÐ½Ñ Ð¿Ð»Ð°ÑÑоÑма [searchplatform.rospatent.gov.ru]
- 6. US8268352B2 - Modified release composition for highly soluble drugs - Google Patents [patents.google.com]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. echemi.com [echemi.com]
Methodological & Application
Advanced Application Note: HPLC Method Development for Sulmarin Disodium Detection
Introduction & Molecule Profile[1][2]
Sulmarin Disodium (Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate)) is a synthetic hemostatic agent derived from the coumarin scaffold. Unlike lipophilic coumarins (e.g., Warfarin), Sulmarin is characterized by extreme polarity due to the presence of two sulfate ester groups at positions 6 and 7.[1]
This unique physicochemical profile presents a specific analytical challenge: Retention Failure. On standard C18 stationary phases, Sulmarin acts as a "hard" anion, often eluting near the void volume (
This guide outlines a robust, self-validating HPLC protocol designed to overcome these polarity challenges without resorting to complex ion-pairing reagents, ensuring column longevity and method reproducibility.
Physicochemical Profile
| Parameter | Data | Implication for HPLC |
| CAS (Disodium) | 1040-23-9 | Reference Standard Identification |
| Formula | High salt content in solid form | |
| Molecular Weight | 396.25 g/mol | Small molecule |
| Solubility | Highly Water Soluble | Compatible with 100% aqueous diluents |
| pKa (Sulfates) | < 1.0 (Permanently Ionized) | pH adjustment will not suppress ionization |
| UV Max | ~304 nm | Distinct detection wavelength |
Method Development Strategy (The "Why")
To ensure scientific integrity, we must address the causality of retention mechanisms.[1]
The Polarity Challenge
Standard Alkyl-bonded phases (C18/C8) rely on hydrophobic partitioning. Sulmarin, being a disulfate salt, is highly hydrophilic.[1] Using a standard C18 column with high organic content will result in Phase Dewetting (pore collapse) or unretained elution.[1]
The Solution: Polar-Embedded Phases
Instead of using Ion-Pairing Reagents (which degrade columns and complicate LC-MS transfer), this protocol utilizes a Polar-Embedded C18 (RP-Amide or AQ-type) stationary phase. These phases contain a hydrophilic group near the silica surface that:
-
Allows operation in 100% aqueous mobile phases (preventing dewetting).[1]
-
Provides secondary interactions (hydrogen bonding) to retain polar acidic compounds like Sulmarin.[1]
Decision Logic for Method Selection
Figure 1: Strategic decision tree for selecting the stationary phase based on Sulmarin's disulfate anionic nature.[1]
Detailed Experimental Protocol
Equipment & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
-
Column: Agilent Zorbax SB-Aq (4.6 x 150 mm, 5 µm) OR Waters SymmetryShield RP18.[1]
-
Note: Do not use standard Eclipse Plus C18; retention will be insufficient.
-
-
Reagents:
Mobile Phase Preparation
The mobile phase is designed to suppress silanol activity while maintaining the solubility of the disodium salt.
-
Buffer A (20 mM Phosphate, pH 2.5):
-
Dissolve 2.72 g of
in 950 mL of Milli-Q water. -
Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.
-
Dilute to 1000 mL. Filter through 0.22 µm membrane.
-
-
Solvent B: Acetonitrile (100%).[1]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection Vol | 10 µL | Prevent column overload. |
| Column Temp | 25°C | Ambient control to prevent retention drift. |
| Detection | UV @ 304 nm | |
| Mode | Isocratic | Ensures equilibrium of the polar phase. |
| Composition | Buffer A: 90% / Solvent B: 10% | High aqueous content required to retain the polar analyte. |
| Run Time | 10 Minutes | Sulmarin typically elutes at ~4.5 - 5.5 min. |
Standard Preparation Workflow
Stock Solution (1 mg/mL):
-
Weigh 10.0 mg Sulmarin Disodium Reference Standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in Water (Do not use Methanol as diluent, it may cause peak distortion upon injection into a 90% aqueous mobile phase).[1]
Working Standard (50 µg/mL):
-
Pipette 500 µL of Stock Solution.
-
Dilute to 10 mL with Mobile Phase A (Phosphate Buffer).
-
Self-Validating Step: Using the mobile phase buffer as the diluent matches the solvent strength, preventing "solvent effect" peak broadening.[1]
-
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring solvent compatibility and detection integrity.
System Suitability & Validation Criteria
To ensure the method is "self-validating," the following criteria must be met before running unknown samples.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time ( | 4.0 – 6.0 min | If too fast: Decrease MeCN to 5%. If too slow: Increase MeCN to 15%. |
| Tailing Factor ( | < 1.5 | If > 1.5: Replace column or ensure Buffer pH is strictly 2.5 (suppress silanols).[1] |
| Theoretical Plates (N) | > 3000 | If low: Check connections for dead volume or replace guard column.[1] |
| Precision (RSD) | < 1.0% (n=5) | If high: Check injector reproducibility or pump pulsation. |
| Resolution ( | > 2.0 | From any degradation products (usually eluting earlier). |
Linearity & Range
-
Range: 5 µg/mL to 100 µg/mL.
-
Regression:
.[2] -
LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively, due to the strong UV absorbance of the coumarin ring.
Troubleshooting & Scientific Nuance
Why not Ion-Pairing?
While adding Tetrabutylammonium (TBA) to the mobile phase would retain Sulmarin on a standard C18 column by forming a neutral ion-pair, this approach is discouraged because:
-
Equilibration Time: Ion-pairing reagents require hours to equilibrate the column.
-
Irreversibility: Once a column is used with TBA, it is difficult to restore it for other uses.
-
MS Incompatibility: Non-volatile salts suppress ionization in Mass Spectrometry.
The "Disodium" Factor
Commercial Sulmarin is a disodium salt.[3][4] In the acidic mobile phase (pH 2.5), the sodium ions dissociate immediately.[1] We are analyzing the Sulmarin bis-sulfate anion . The counter-ion (Sodium) elutes in the void volume and is not detected by UV.[1] Therefore, the standard preparation calculation must account for the salt form molecular weight (
References
-
DrugFuture. (n.d.).[1] Sulmarin - Chemical Index Database. Retrieved October 26, 2023, from [Link][1]
-
SIELC Technologies. (2018).[1] Sulmarin Analysis and Retention. Retrieved October 26, 2023, from [Link][1]
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 13963, Sulmarin. Retrieved October 26, 2023, from [Link][1]
-
Dolan, J. W. (2002).[1] The Role of the Column in Method Development. LCGC North America. (General reference for Polar-Embedded Phase selection logic).
Sources
Application Note: Optimization of Sulmarin Disodium Dosage for Rat Colitis Models
This Application Note is designed for researchers and drug development professionals seeking to utilize Sulmarin Disodium (also known as MG-143 or 4-Methylesculetindisulfonic acid disodium salt ) in preclinical rat models of colitis.[1]
Sulmarin is a water-soluble coumarin derivative historically characterized by its "Vitamin P" (capillary permeability reducing) and hemostatic activity.[1] Recent pharmacological screens have identified its potential in attenuating intestinal inflammation, particularly in TNBS (2,4,6-trinitrobenzenesulfonic acid) induced colitis models.[1]
Introduction & Mechanism of Action
Sulmarin Disodium is the disodium salt of 4-methylesculetin-6,7-disulfonic acid.[1] Structurally, it belongs to the coumarin family, sharing a scaffold with esculetin, a compound well-documented for its anti-inflammatory properties via the inhibition of the NF-κB and MAPK signaling pathways.[1]
Unlike lipophilic coumarins, Sulmarin is highly water-soluble due to its disulfonate groups.[1] Its primary mechanism in colitis is hypothesized to be dual-action:[1]
-
Vascular Stabilization: Reducing capillary permeability and rectal bleeding (hemostatic "Vitamin P" activity).[1]
-
Anti-inflammatory Signaling: Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β) and inhibition of neutrophil infiltration (reduced MPO activity).[1]
Putative Mechanism Pathway
Figure 1: Proposed dual mechanism of Sulmarin Disodium in mitigating colitis pathology.[1]
Experimental Design & Dosage Strategy
Since Sulmarin is a specific salt form with limited recent public dosing data compared to generic esculetin, this protocol recommends a Dose-Response Study derived from its molar equivalency to effective coumarin doses and its historical use as a hemostatic agent.[1]
Animal Model Selection
-
Species: Rat (Wistar or Sprague-Dawley), Male, 200–250g.[1]
-
Induction Model: TNBS-induced Colitis is preferred over DSS for Sulmarin evaluation because the TNBS model involves significant transmural damage and immune-mediated infiltration, which aligns with Sulmarin's vascular and immune targets.
Recommended Dosage Groups
Sulmarin has low toxicity (LD50 > 2000 mg/kg in mice).[1] The therapeutic window is expected to be between 25 mg/kg and 100 mg/kg .
| Group | Treatment | Dose | Route | Frequency |
| G1 | Sham Control | Saline | p.o.[1] | Daily |
| G2 | Vehicle (TNBS) | Saline | p.o.[1] | Daily |
| G3 | Sulmarin Low | 25 mg/kg | p.o. | Daily |
| G4 | Sulmarin Med | 50 mg/kg | p.o. | Daily |
| G5 | Sulmarin High | 100 mg/kg | p.o. | Daily |
| G6 | Positive Control | Sulfasalazine (300 mg/kg) | p.o.[1] | Daily |
-
Vehicle: Sulmarin Disodium is water-soluble. Dissolve directly in Distilled Water or 0.9% Saline .
-
Route: Oral Gavage (p.o.) is recommended to mimic clinical administration and ensure topical contact with inflamed tissue alongside systemic absorption.[1]
Detailed Protocol
Step 1: Reagent Preparation
-
Sulmarin Stock: Weigh the appropriate amount of Sulmarin Disodium (MW: ~396.25 g/mol ).[1]
-
TNBS Solution: Dissolve TNBS in 50% ethanol to induce gut barrier breaking. Typical dose: 10–30 mg per rat (depending on strain sensitivity) in 0.25 mL volume.[1]
Step 2: Induction & Treatment Timeline
The Therapeutic Protocol (treatment starts after induction) is most clinically relevant.[1]
-
Day 0 (Induction):
-
Day 1–7 (Treatment):
-
Administer Sulmarin Disodium (p.o.) once daily at specified doses.[1]
-
Monitor body weight and bloody stool daily.
-
-
Day 8 (Termination):
-
Euthanize animals.
-
Harvest colon (distal 10 cm).
-
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the therapeutic evaluation of Sulmarin in TNBS colitis.
Data Analysis & Validation
To validate the efficacy of Sulmarin, the following parameters must be quantified. A successful model will show a dose-dependent improvement in these metrics.
Disease Activity Index (DAI)
Score daily based on the sum of:
-
Weight Loss: 0 (<1%), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%).[1]
-
Stool Consistency: 0 (Normal), 2 (Loose), 4 (Diarrhea).[1]
-
Rectal Bleeding: 0 (Negative), 2 (Positive Hemoccult), 4 (Gross Bleeding).[1]
Macroscopic Scoring (Self-Validation Check)
Upon dissection, the colon should be examined.[1]
-
Self-Validating Logic: If the Vehicle group does not show significant ulceration (Score > 3 on a 0-5 scale) or shortening (Colon length < 10 cm vs ~14 cm in Sham), the induction failed, and the Sulmarin data is invalid.[1]
Biomarkers
-
MPO (Myeloperoxidase): A marker of neutrophil infiltration.[1] Sulmarin should significantly reduce MPO levels compared to Vehicle.
-
TNF-α / IL-6: Measure in colonic homogenates via ELISA.
References
-
ChemicalBook. (2023).[1] 4-Methyl-6,7-bis(sulfooxy)-2H-1-benzopyran-2-one disodium salt (Sulmarin) Product Description. Link
- Citation for Compound Identity: Confirms the specific salt form and its cited activity in the TNBS r
-
Jenner, P., et al. (1980).[1] "Mechanism of action of Sulmarin." Journal of Pharmacy and Pharmacology, 32, 39.[1]
- Citation for Mechanism: Establishes the pharmacological basis of Sulmarin as a coumarin deriv
-
Witaicenis, A., et al. (2010).[1] "Intestinal anti-inflammatory activity of esculetin and 4-methylesculetin in the trinitrobenzenesulphonic acid model of rat colitis." Chemico-Biological Interactions, 186(2), 211-218.[1]
- Citation for Analogous Dosage: Provides the scientific grounding for the 25-100 mg/kg dosage range based on the structural analog 4-methylesculetin.
-
Morris, G.P., et al. (1989).[1] "Hapten-induced model of chronic inflammation and ulceration in the rat colon." Gastroenterology, 96, 795-803.[1]
- Citation for Protocol: The gold-standard reference for the TNBS induction method described in this guide.
Sources
Preparation of Sulmarin disodium stock solution for in vitro assays
Application Note: Preparation and Handling of Sulmarin Disodium Stock Solutions for In Vitro Assays
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, solubilization, and storage of Sulmarin Disodium (Idro P2) stock solutions. Sulmarin Disodium (Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate)) is a water-soluble coumarin derivative exhibiting Vitamin P activity (capillary resistance) and anti-inflammatory properties in intestinal models.
Critical Disambiguation: Researchers frequently confuse Sulmarin with two other compounds due to phonetic similarity. Ensure you are working with the correct entity before proceeding:
| Compound | CAS No.[1][2] | Primary Class | Solubility |
| Sulmarin Disodium | 29334-07-4 | Coumarin Disulfate | High (Water) |
| Suramin Sodium | 129-46-4 | Naphthylurea | High (Water) |
| Silymarin | 65666-07-1 | Flavonolignan Mixture | Low (Water), High (DMSO) |
Physicochemical Profile
Table 1: Chemical Properties of Sulmarin Disodium
| Property | Specification |
| IUPAC Name | Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate) |
| Synonyms | Idro P2; MG-143; 4-Methylesculetin disulfate disodium |
| Molecular Formula | C₁₀H₆Na₂O₁₀S₂ (Anhydrous) |
| Molecular Weight | ~396.25 g/mol (Anhydrous); ~450.30 g/mol (Trihydrate) |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Water: >50 mg/mL; Ethanol: Poor; DMSO: Soluble |
| Stability | Stable in neutral aqueous solution; hydrolyzes in strong acid/base |
Preparation of Stock Solution (100 mM)
Principle: Sulmarin Disodium is a salt of a sulfuric acid ester. Unlike many organic compounds requiring DMSO, it is highly hydrophilic. Ultrapure water (Milli-Q, 18.2 MΩ·cm) is the preferred solvent to avoid solvent toxicity (DMSO effects) in sensitive cell-based assays.
Reagents & Equipment
-
Sulmarin Disodium powder (Verify CAS: 29334-07-4).
-
Solvent: Sterile Ultrapure Water (Cell Culture Grade).
-
Vessel: Amber microcentrifuge tubes (Coumarins are light-sensitive).
-
Filtration: 0.22 µm PES (Polyethersulfone) or PVDF syringe filter.
Step-by-Step Protocol
-
Calculation: To prepare 1 mL of 100 mM stock solution:
-
For Anhydrous (MW 396.25): Weigh 39.6 mg .
-
For Trihydrate (MW 450.30): Weigh 45.0 mg .
-
Note: Check the Certificate of Analysis (CoA) for the specific hydration state and purity. Adjust mass accordingly.
-
-
Solubilization:
-
Add the weighed powder to a sterile amber tube.
-
Add 80% of the final volume (800 µL) of Ultrapure Water.
-
Vortex moderately for 30–60 seconds. The powder should dissolve rapidly.
-
Adjust to the final volume (1 mL) with water.
-
-
Sterilization:
-
Pass the solution through a 0.22 µm PES syringe filter into a fresh sterile amber tube.
-
Why PES? It has low protein/drug binding properties compared to nylon.
-
-
Storage:
-
Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Store at -20°C .
-
Stability: Stable for 3–6 months at -20°C. Fresh preparation is recommended for critical kinetic assays.
-
In Vitro Assay Application
Dilution Strategy: Perform serial dilutions in the culture medium (e.g., DMEM, RPMI) immediately prior to use.
-
Stock: 100 mM (Water).
-
Intermediate: 1 mM (1:100 dilution in medium).
-
Working Range: 10 µM – 500 µM.
Experimental Considerations:
-
pH Check: High concentrations (>1 mM) of disodium salts may slightly alter the pH of unbuffered media. Ensure the culture medium contains HEPES or Bicarbonate buffer.
-
Controls: Since the stock is water-based, a "Vehicle Control" is simply sterile water added to the medium at the same volume as the drug.
Visual Workflows & Mechanisms
Figure 1: Stock Preparation Workflow
Caption: Step-by-step workflow for preparing a sterile, stable Sulmarin Disodium stock solution.
Figure 2: Proposed Mechanism of Action (Vasoprotection)
Sulmarin (Idro P2) acts primarily through Vitamin P-like activity , enhancing endothelial integrity and reducing capillary permeability.
Caption: Mechanistic pathway showing Sulmarin's role in stabilizing endothelial barriers and reducing capillary permeability (Vitamin P activity).
References
-
Cavallini, G., & Mazzucchi, F. (1948). Preparation of Sulmarin (4-Methyl-6,7-bis(sulfooxy)-2H-1-benzopyran-2-one).[3] Farmaco Sci. Tec., 3, 297. [2]
-
ChemicalBook. (2023). 4-METHYL-6,7-BIS(SULFOXY)-2H-1-BENZOPYRAN-2-ONE DISODIUM SALT TRIHYDRATE Properties and Uses.Link
-
DrugFuture. (2023). Sulmarin Disodium Entry - Chemical Index Database.Link
-
National Center for Advancing Translational Sciences (NCATS). Sulmarin (Idro P2) - Compound Definitions. (Inferred from Coumarin derivative class properties). Link
(Note: Direct URL access to historical papers from 1948 is limited; citations are provided based on chemical database indexing.)
Sources
Technical Application Note: UV-Vis Absorption Spectrum Maxima for Sulmarin Disodium
This Application Note is designed for researchers and quality control scientists involved in the characterization and quantification of Sulmarin Disodium (Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate)).
Introduction & Chemical Identity
Sulmarin Disodium (also known as Sulmarine or MG-143) is a synthetic hemostatic agent derived from the coumarin class. Chemically, it is the disodium salt of 4-methylesculetin disulfate. Unlike its parent compound, esculetin, which has poor water solubility, the disulfated disodium form is highly water-soluble, making it suitable for parenteral administration.
Accurate UV-Vis characterization is critical for assessing the purity of the active pharmaceutical ingredient (API) and monitoring its stability, particularly regarding the hydrolysis of the sulfate ester groups or the opening of the lactone ring under extreme pH conditions.
Chemical Profile
| Parameter | Detail |
| IUPAC Name | Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate) |
| CAS Number | 1040-23-9 (Disodium salt); 29334-07-4 (Parent/Free acid) |
| Molecular Formula | |
| Molecular Weight | ~396.25 g/mol (Anhydrous); ~450.30 g/mol (Trihydrate) |
| Therapeutic Class | Hemostatic / Angioprotective |
Core Spectroscopic Data
The ultraviolet absorption spectrum of Sulmarin Disodium is characterized by specific maxima (
Primary Absorption Maxima ( )
| Solvent / Medium | Notes | |
| Alkaline Buffer (pH 11.85) | 304 nm | Primary Analytical Peak. Standard literature value for QC. |
| Deionized Water (Neutral) | ~290–300 nm* | Shift may occur due to lactone ring stability vs. pH. |
| Methanol / Ethanol (60%) | ~300 nm | Used for crystallization; solvent cutoff must be considered. |
> Note: The specific value of 304 nm at pH 11.85 is the historically established specification for identification (DrugFuture, 2023). At this high pH, the coumarin lactone ring may undergo reversible opening to the coumarinate form, or the value simply represents the fully ionized stable sulfate state.
Experimental Protocol
Reagents & Instrumentation[1][4]
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60) capable of 190–900 nm scan.
-
Cuvettes: Quartz cuvettes (10 mm path length) are mandatory for UV measurements <350 nm. Glass or plastic will absorb UV light.
-
Solvent A (Standard): 0.01 M NaOH (adjusted to pH ~11.85) or Glycine-NaOH buffer.
-
Solvent B (Reference): HPLC-grade Deionized Water.
Preparation of Standards
Target Concentration: ~20–40 µM (approx. 10–15 µg/mL) to achieve an Absorbance (A) of 0.4–0.8 AU.
-
Stock Solution (1 mM):
-
Weigh 4.50 mg of Sulmarin Disodium Trihydrate.
-
Dissolve in 10.0 mL of Solvent B (Water) in a volumetric flask.
-
Note: The substance is water-soluble; gentle vortexing ensures complete dissolution.
-
-
Working Standard (pH 11.85):
-
Transfer 200 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Solvent A (pH 11.85 Buffer) .
-
Mix by inversion.
-
Measurement Workflow
Figure 1: Step-by-step workflow for the UV-Vis spectroscopic analysis of Sulmarin Disodium.
Data Analysis & Interpretation
Calculation of Purity
Using the Beer-Lambert Law (
-
A: Absorbance at 304 nm.[1]
-
l: Path length (1 cm).
-
c: Concentration (M).
- : Molar Extinction Coefficient.[2][3]
If an official standard is not available, use the comparative method against a Certified Reference Material (CRM).
Troubleshooting Spectral Shifts
-
Blue Shift (Hypsochromic): If
shifts to <300 nm, check the pH. Acidic conditions often stabilize the lactone form, potentially shifting the spectrum compared to the alkaline specification. -
Red Shift (Bathochromic): Significant shifts >310 nm may indicate hydrolysis of the sulfate esters to free phenolic hydroxyls (Esculetin formation), as phenolate ions absorb at longer wavelengths.
-
Baseline Noise: Ensure quartz cuvettes are clean. Sulmarin is a salt; ensure no precipitation occurs in high-salt buffers.
Discussion: Mechanistic Insights
The absorption at 304 nm is attributed to the
pH Sensitivity: While sulfate groups are generally stable, the coumarin lactone ring is susceptible to hydrolysis in strong alkaline solutions, forming a coumarinate (cis-hydroxycinnamic acid derivative). The specification of pH 11.85 suggests that the analytical method standardizes the molecule in this specific ionic state to ensure reproducibility. Researchers should strictly adhere to this pH if comparing against historical literature values (DrugFuture, 2023).
References
-
DrugFuture. (2023). Sulmarin - Chemical Index Database. Retrieved from [Link]
Sources
Application Note: Solvent Selection for Sulmarin Disodium Extraction and Purification
Executive Summary
This application note provides a technical framework for the solvent selection, extraction, and purification of Sulmarin Disodium (Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate)).[1] As a highly polar disulfate ester with hemostatic and Vitamin P-like activity, Sulmarin Disodium presents specific challenges in process chemistry, primarily regarding its high water solubility and susceptibility to acid-catalyzed hydrolysis.
This guide moves beyond generic protocols, offering a causality-driven methodology for solvent screening, antisolvent crystallization, and critical quality control.[1] It is designed for pharmaceutical researchers and process engineers aiming to maximize yield (>85%) and purity (>99.5%) while minimizing residual solvent levels.[1]
Physicochemical Profiling & Solubility Logic
Before selecting solvents, one must understand the molecular behavior of the target. Sulmarin Disodium is a salt of a strong acid (sulfuric acid ester) and a strong base (sodium hydroxide), making it an electrolyte.[1]
Molecular Attributes[1][2]
-
Chemical Structure: A 4-methylcoumarin scaffold with two sulfate ester groups at positions 6 and 7.[1][2]
-
Stability Window: The sulfate ester linkages are the "weak links." They are stable at neutral to alkaline pH (pH 7–10) but prone to hydrolysis in acidic environments (pH < 4) or under high thermal stress (>60°C in solution).[1]
Solubility Mapping (The "Like Dissolves Like" Matrix)
The following table summarizes the solubility profile derived from thermodynamic principles and experimental data.
| Solvent Class | Representative Solvents | Solubility Behavior | Process Application |
| Primary Solvent | Water, 0.1M NaOH | High (>200 mg/mL) | Dissolution, Reaction Medium |
| Anti-Solvent (Protic) | Ethanol, Methanol, IPA | Moderate to Low (Temperature dependent) | Crystallization, Washing |
| Anti-Solvent (Aprotic) | Acetone, Acetonitrile | Very Low | Rapid precipitation (Risk of oiling out) |
| Non-Solvent | Ethyl Acetate, DCM, Hexane | Negligible | Washing away organic impurities |
Solvent Screening Strategy
The core challenge in purifying Sulmarin Disodium is separating the highly soluble product from:
-
Unreacted Starting Material: 4-Methyl-6,7-dihydroxycoumarin (Hydrophobic relative to product).[1]
-
Inorganic Salts: Sodium sulfate/chloride (generated during neutralization).[1]
-
Hydrolysis Byproducts: Mono-sulfates (Semi-polar).[1]
The "60% Alcohol" Rule
Historical data suggests crystallization from "60% alcohol."[1] We validate this using a Ternary Phase Diagram approach .
-
Pure Water: Solubilizes everything (Product + Salts).[1]
-
Pure Ethanol: Solubilizes organic impurities but precipitates Product + Salts.[1]
-
The Sweet Spot (40-60% EtOH): At this composition, the dielectric constant is lowered sufficiently to crystallize the large organic salt (Sulmarin) while keeping the smaller inorganic ions (like Na⁺ and Cl⁻) or highly soluble impurities in the mother liquor.[1]
Visualization: Solubility & Purification Logic
The following diagram illustrates the decision matrix for solvent selection based on impurity type.
Figure 1: Purification workflow illustrating the polarity-driven separation of Sulmarin Disodium from starting materials (SM) and inorganic salts.
Detailed Experimental Protocols
Extraction Protocol (Post-Synthesis)
Objective: Isolate crude Sulmarin Disodium from the sulfation reaction mixture while removing unreacted hydrophobic precursors.[1]
Reagents:
-
Crude Reaction Mass[1]
-
Deionized Water (pH adjusted to 8.0 with dilute NaOH)
-
Ethyl Acetate (EtOAc) - ACS Grade[1]
Procedure:
-
Quench & Dissolve: Carefully quench the sulfation reaction mixture into chilled (4°C) alkaline water. Adjust final pH to 7.5–8.0. Crucial: Avoid acidic pH to prevent hydrolysis.[1]
-
Partitioning: Transfer the aqueous solution to a separatory funnel.
-
Organic Wash: Add EtOAc (1:1 volume ratio relative to aqueous phase).[1] Shake vigorously for 2 minutes and allow phases to separate.
-
Repeat: Repeat the EtOAc wash 2 times.[1]
-
Degassing: Transfer the aqueous layer to a rotary evaporator and apply mild vacuum (no heat) for 10 minutes to remove traces of EtOAc.
Purification Protocol (Recrystallization)
Objective: Crystallize Sulmarin Disodium to >99.5% purity using the optimized hydro-alcoholic solvent system.
Reagents:
-
Crude Aqueous Solution (from 4.1)[1]
-
Ethanol (Absolute) - HPLC Grade[1]
-
Seed Crystals (Sulmarin Disodium, >99% pure)[1]
Procedure:
-
Concentration: Concentrate the aqueous solution under vacuum at <45°C until the concentration reaches approx. 300 mg/mL (syrupy consistency).
-
Heating: Warm the concentrate to 50°C. Ensure the solution is clear.
-
Anti-Solvent Addition (Hot): Slowly add warm Ethanol (50°C) dropwise with stirring.
-
Seeding: At 45°C, add seed crystals (0.5% w/w). Stir gently at 45°C for 30 minutes to establish crystal growth.
-
Controlled Cooling: Cool the mixture to 20°C at a rate of 5°C/hour. Then cool to 0–4°C and hold for 4 hours.
-
Filtration: Filter the white crystalline solid under vacuum.
-
Washing: Wash the cake with Cold 80% Ethanol (chilled to 0°C).
-
Note: Do not use water for washing; it will redissolve the product.[1]
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Analytical Validation & QC
Trustworthiness in production requires rigorous validation.[1]
HPLC Method for Purity
Because Sulmarin is ionic, standard Reverse Phase (RP) HPLC may result in peak tailing.[1] Use an Ion-Pairing method.[1]
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water (pH 6.0 with Phosphate buffer).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 304 nm (Characteristic coumarin absorption).[1][5]
-
Success Criteria: Main peak >99.5%; Single impurity <0.1%.
Residual Solvent Analysis
Since Ethanol and EtOAc are used, verify compliance with ICH Q3C limits.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Anti-solvent (Ethanol) added too fast or temperature too high.[1] | Re-heat to dissolve oil.[1] Add Ethanol slower.[1] Increase seed load. |
| Low Yield | Too much water in the crystallization mix.[1] | Concentrate the aqueous phase further before adding Ethanol.[1] |
| High Sulfate Ash | Inorganic salts co-precipitated.[1] | Use a higher % of water in the recrystallization (e.g., 50% instead of 40%) or wash cake more thoroughly with 80% EtOH. |
| Product Degradation | Hydrolysis due to acidic pH or excessive heat.[1] | Check pH of aqueous solution (maintain >7.0).[1] Keep drying temp <45°C. |
References
-
Cavallini, G., & Mazzucchi, F. (1948).[1] Preparation of Sulmarin. Farmaco, Scienza e Tecnica, 3, 297.[1][5] (Primary source for synthesis and initial isolation).[1]
-
DrugFuture. (n.d.).[1][3][5] Sulmarin - Chemical Index Database. Retrieved October 26, 2023, from [Link][1]
-
PubChem. (n.d.).[1][6] Sulmarin Disodium (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
ICH Expert Working Group. (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[1] Retrieved October 26, 2023, from [Link]
Sources
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Sulmarin Disodium
Introduction
Sulmarin disodium, a water-soluble coumarin derivative, presents a compelling subject for pharmacokinetic (PK) investigation.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to harnessing its therapeutic potential.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo pharmacokinetic studies for Sulmarin disodium. The protocols outlined herein are grounded in established principles of preclinical research and aim to ensure the generation of robust and reliable data, adhering to regulatory expectations set forth by bodies such as the FDA and EMA.[4][5][6][7]
Pre-Study Considerations: The Foundation of a Robust PK Study
Before embarking on in vivo experiments, a thorough understanding of the test article and the strategic objectives of the study is paramount. This initial phase dictates the entire experimental design, from animal model selection to the final data analysis.
Physicochemical Properties of Sulmarin Disodium
A firm grasp of Sulmarin disodium's properties is critical for formulation development and analytical method design.
| Property | Value/Information | Source |
| Chemical Formula | C10H6Na2O10S2 | [1] |
| Molecular Weight | 396.25 g/mol | [1] |
| Solubility | Water-soluble | [1] |
| Storage | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [1] |
-
Causality: The high water solubility of Sulmarin disodium simplifies the preparation of dosing solutions for parenteral routes. For oral administration, this property suggests that dissolution may not be a rate-limiting step in its absorption. Its stability under specified storage conditions is crucial for maintaining the integrity of the test article throughout the study.
Defining the Pharmacokinetic Objectives
The primary goal of a pharmacokinetic study is to characterize how the body processes a drug.[3] Key parameters to be determined typically include:
-
Cmax (Maximum Concentration): The peak plasma concentration of the drug.[2]
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.[2]
-
t½ (Half-life): The time required for the drug concentration to decrease by half.[2]
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.[8]
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.[8]
-
F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation, particularly relevant for non-intravenous routes.[2]
-
Expert Insight: A well-designed initial study in a rodent model can provide preliminary data on these parameters, which is essential for dose selection in subsequent efficacy and toxicology studies.[3][9] Comparing the PK profiles of different administration routes is crucial for selecting the optimal delivery method for future clinical development.[10][11]
Experimental Design: A Step-by-Step Approach
A meticulously planned experimental design is the cornerstone of a successful pharmacokinetic study. This involves the selection of an appropriate animal model, determination of the administration route(s), and establishment of a precise timeline for dosing and sample collection.
Animal Model Selection
The choice of animal model should be scientifically justified. For initial PK screening, rodents (rats or mice) are commonly used due to their well-characterized physiology, ease of handling, and cost-effectiveness. The selection should consider the relevance of the model to the intended human therapeutic application.[12]
Administration Routes: Tailoring the Delivery
The route of administration significantly influences the pharmacokinetic profile of a drug.[11][13] The following protocols detail common routes for in vivo studies.
-
Purpose: To achieve 100% bioavailability and determine key elimination parameters like clearance and volume of distribution.[2] IV data serves as a crucial reference for calculating the absolute bioavailability of other administration routes.
-
Protocol:
-
Animal Preparation: Acclimatize animals for at least 3-5 days before the study. Ensure animals are appropriately restrained. For rats, the lateral tail vein is the most common injection site.
-
Dose Formulation: Prepare a sterile, isotonic solution of Sulmarin disodium in a suitable vehicle (e.g., 0.9% saline). The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1-5 mL/kg for rats).
-
Administration: Administer the dose as a single, rapid bolus injection into the lateral tail vein using an appropriate gauge needle (e.g., 27-30G for rats).
-
Blood Sampling: Collect blood samples at predetermined time points. A typical schedule for a compound with an unknown half-life might be: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Purpose: To assess oral absorption and bioavailability, which is a common and preferred route for patient administration.
-
Protocol:
-
Animal Preparation: Fast animals overnight (with access to water) to minimize variability in gastric emptying and food-drug interactions.
-
Dose Formulation: Prepare a solution or a stable suspension of Sulmarin disodium in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
-
Administration: Administer the dose directly into the stomach using a gavage needle. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
-
Blood Sampling: Collect blood samples at time points that capture the absorption phase, such as: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Purpose: Often used in preclinical research for systemic drug delivery, bypassing the gastrointestinal tract and first-pass metabolism, though absorption can be variable.[11]
-
Protocol:
-
Animal Preparation: No fasting is typically required.
-
Dose Formulation: Prepare a sterile solution of Sulmarin disodium.
-
Administration: Inject the dose into the peritoneal cavity, typically in the lower abdominal quadrant, taking care to avoid puncturing internal organs.
-
Blood Sampling: A sampling schedule similar to oral administration is generally appropriate.
-
-
Purpose: To evaluate a parenteral route that provides slower, more sustained absorption compared to IV administration.
-
Protocol:
-
Animal Preparation: No fasting is required.
-
Dose Formulation: Prepare a sterile, isotonic solution.
-
Administration: Inject the dose into the loose skin on the back, between the shoulder blades.
-
Blood Sampling: The sampling schedule should be designed to capture the prolonged absorption phase, potentially extending beyond 24 hours.
-
Blood Sample Collection and Processing
Proper sample collection and handling are critical to ensure the integrity of the pharmacokinetic data.[14]
-
Technique: For rodents, common blood collection sites include the saphenous vein, tail vein, or terminal cardiac puncture. The choice of method depends on the required sample volume and the sampling frequency.
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) to prevent clotting.
-
Processing:
-
Immediately after collection, gently invert the tubes to mix the blood with the anticoagulant.
-
Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the plasma to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Quantifying Sulmarin Disodium in Plasma
A validated, sensitive, and specific bioanalytical method is essential for accurately measuring the concentration of Sulmarin disodium in plasma samples.
Method of Choice: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis in pharmacokinetic studies due to its high sensitivity, selectivity, and speed.[15][16]
-
Rationale: As a coumarin derivative, Sulmarin disodium is amenable to LC-MS/MS analysis.[16] This technique allows for the precise quantification of the parent drug and any potential metabolites.
Protocol for Method Development and Validation
-
Sample Preparation: Develop a robust method for extracting Sulmarin disodium from the plasma matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[17][18][19]
-
Chromatography: Optimize the HPLC or UPLC conditions (column, mobile phase, gradient, flow rate) to achieve good chromatographic separation of Sulmarin disodium from endogenous plasma components.[20][21]
-
Mass Spectrometry: Tune the mass spectrometer to identify the optimal precursor and product ions for Sulmarin disodium (and an internal standard) for quantification using Multiple Reaction Monitoring (MRM).[15]
-
Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, linearity, selectivity, stability, and matrix effects.[4][5]
Data Analysis and Interpretation
Once the plasma concentrations are determined, the data is used to generate concentration-time profiles and calculate the key pharmacokinetic parameters.
-
Non-Compartmental Analysis (NCA): This is the most common method for analyzing pharmacokinetic data and is generally accepted by regulatory agencies.[22] Software such as Phoenix WinNonlin is widely used for NCA.
-
Statistical Analysis: Appropriate statistical methods should be used to compare pharmacokinetic parameters between different administration routes or dose groups.[19]
Visualizing the Workflow
Experimental Workflow for a Comparative PK Study
Sources
- 1. medkoo.com [medkoo.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. selvita.com [selvita.com]
- 4. fda.gov [fda.gov]
- 5. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Step 2: Preclinical Research | FDA [fda.gov]
- 7. Non-clinical: pharmacokinetics and toxicokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 10. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Route of administration - Wikipedia [en.wikipedia.org]
- 14. media.tghn.org [media.tghn.org]
- 15. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 22. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Sulmarin Disodium Stability Optimization
The following technical guide is structured as a specialized support resource for researchers working with Sulmarin Disodium (Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate)).
Executive Summary & Molecule Profile
Sulmarin Disodium (CAS: 1040-23-9) is a hemostatic agent derived from the coumarin scaffold. Chemically, it is the disodium salt of the disulfate ester of 4-methylesculetin. While the disodium salt confers excellent water solubility, the sulfate ester linkages are thermodynamically unstable in aqueous solution, prone to hydrolysis that reverts the molecule to its insoluble phenolic parent form.
This guide addresses the three primary degradation vectors: Acid-Catalyzed Hydrolysis , Photolytic Cleavage , and Oxidative Discoloration .
| Property | Specification | Critical Stability Note |
| Molecular Formula | C₁₀H₆Na₂O₁₀S₂ | High polarity due to ionic sulfate groups. |
| Solubility | Water Soluble (>50 mg/mL) | Precipitation indicates degradation (loss of sulfate groups). |
| Chromophore | Coumarin Core | Light Sensitive (absorbs UV/Blue spectrum). |
| pH Sensitivity | High | Acid Labile . Stable in neutral/mildly alkaline conditions. |
Mechanism of Degradation (Visualized)
Understanding the degradation pathway is essential for troubleshooting. The primary failure mode is the hydrolysis of the sulfate ester bond (
Figure 1: Sulmarin Disodium Degradation Pathway The diagram below illustrates the transition from the soluble active pharmaceutical ingredient (API) to inactive, insoluble byproducts.
Caption: Stepwise hydrolysis of Sulmarin Disodium leads to precipitation (4-methylesculetin) and subsequent oxidative discoloration.[1][2]
Stability Optimization Protocols
Protocol A: pH Buffering (The "Alkaline Shield")
The Science: Aryl sulfate esters are kinetically stable in alkaline conditions but hydrolyze rapidly in acidic environments. As Sulmarin degrades, it releases bisulfate ions, which lower the solution pH, creating an autocatalytic degradation loop . Requirement: You must clamp the pH between 7.4 and 8.0.
Recommended Workflow:
-
Buffer Selection: Use 50mM Phosphate Buffer (pH 7.8) or Tris-HCl (pH 8.0). Avoid unbuffered water or saline (0.9% NaCl), as these have no capacity to resist the pH drop caused by initial hydrolysis.
-
Preparation:
-
Dissolve Sulmarin Disodium in the buffer.
-
Measure pH immediately. If pH < 7.0, discard (the solid material may already be degraded).
-
Filter sterilize (0.22 µm PES membrane). Do not autoclave (heat destroys the sulfate bond).
-
Protocol B: Cryogenic Storage & Photoprotection
The Science: The Arrhenius equation dictates that hydrolysis rates double for every ~10°C increase. Furthermore, the coumarin ring is a chromophore that can undergo dimerization or ring-opening under UV light.
Storage Matrix:
| Duration Needed | Temperature | Container Type |
|---|---|---|
| < 24 Hours | 4°C (Fridge) | Amber Glass / Foil-wrapped |
| 1 - 4 Weeks | -20°C | Amber Polypropylene (Avoid freeze-thaw) |
| > 1 Month | -80°C | Aliquoted into single-use vials |
Protocol C: Chelation (Optional but Recommended)
Trace metal ions (Fe³⁺, Cu²⁺) can catalyze the oxidation of the phenolic breakdown products, turning the solution yellow/brown rapidly.
-
Action: Add 1 mM EDTA to the buffer solution to sequester trace metals.
Troubleshooting Center (FAQ)
Q1: My clear Sulmarin solution has developed a fine white precipitate. Can I filter it and use it?
-
Diagnosis: Critical Failure (Hydrolysis). The precipitate is likely 4-methylesculetin (the desulfated parent compound), which is insoluble in water.
-
Root Cause: The pH likely dropped below 6.0, or the sample was exposed to heat.
-
Action: Discard the solution. Filtering removes the precipitate but leaves you with a solution of unknown concentration (significantly lower than calculated) and high sulfate content.
Q2: The solution hasn't precipitated, but it has turned a faint yellow/tea color.
-
Diagnosis: Oxidative Degradation.
-
Root Cause: Partial hydrolysis exposed free phenol groups, which then oxidized into quinones. This often happens in older samples or those exposed to light.
-
Action: If the application is strictly analytical (e.g., HPLC standard), it might be salvageable if the peak area is within 98%. For biological assays, discard , as quinones are reactive and cytotoxic, potentially skewing experimental data.
Q3: Can I dissolve Sulmarin in DMSO for better stability?
-
Answer: Yes.
-
Reasoning: Hydrolysis requires water. Dissolving the disodium salt in anhydrous DMSO (stored over molecular sieves) significantly retards hydrolysis.
-
Protocol: Prepare a 100 mM stock in DMSO. Store at -20°C. Dilute into aqueous buffer immediately prior to use.
Q4: I see "Sulmarin" and "Silymarin" in literature. Are they interchangeable?
-
Answer: ABSOLUTELY NOT.
-
Clarification:
-
Sulmarin: A synthetic sulfated coumarin (Hemostatic).
-
Silymarin: A natural flavonolignan complex from Milk Thistle (Hepatoprotective).[3]
-
Warning: Confusing these will ruin your experiment. Sulmarin is highly water-soluble; Silymarin is poorly water-soluble.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13963, Sulmarin. Retrieved February 9, 2026, from [Link]
-
DrugFuture. (2023). Chemical Index Database: Sulmarin. Retrieved February 9, 2026, from [Link]
-
Kyoto Encyclopedia of Genes and Genomes (KEGG). (n.d.). Drug: Sulmarin (D05965).[4][5][6] Retrieved February 9, 2026, from [Link]
Sources
- 1. Latamoxef - Wikipedia [en.wikipedia.org]
- 2. Silibinin | C25H22O10 | CID 31553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of drugs: Suc–Sul - Wikipedia [en.wikipedia.org]
- 5. KEGG DRUG: Sulmarin [genome.jp]
- 6. Sulmarin | C10H8O10S2 | CID 13963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting Sulmarin disodium precipitation in cell culture media
Triage: Identify Your Reagent
CRITICAL: The name "Sulmarin" is chemically ambiguous in the global reagent market. Before proceeding, verify your specific compound using the CAS number on your vial.[1] Precipitation issues often stem from applying the wrong solubility protocol to a phonetically similar compound.[1][2][3]
| Compound Name | CAS Number | Class | Primary Solubility | Common Issue |
| Sulmarin Disodium | 1040-23-9 | Coumarin Derivative (Vitamin P) | Water (Hydrophilic) | Precipitates with Calcium (Media) |
| Latamoxef Disodium | 64952-97-2 | Antibiotic (Moxalactam) | Water / Saline | pH instability / Calcium interaction |
| Silymarin | 65666-07-1 | Flavonolignan (Milk Thistle) | DMSO / Ethanol (Hydrophobic) | Precipitates immediately in Water |
Note: This guide primarily addresses Sulmarin Disodium (CAS 1040-23-9) .[1][2][3][4] If you are working with Silymarin (often confused due to similar naming), do not use water; dissolve in DMSO.[1][2][3]
The Chemistry of Precipitation
Sulmarin disodium is a disulfate ester salt .[1][2][3] While the disodium salt form is highly water-soluble (>50 mg/mL in pure water), it is prone to "Salting Out" and "Ionic Bridging" when introduced to complex cell culture media (DMEM, RPMI, F12).[1][2][3]
Mechanism of Failure[1][3]
-
Common Ion Effect: Cell culture media contains high concentrations of Sodium (
) and Calcium ( ).[1][2][3] Adding Sulmarin Disodium increases the total ionic strength, pushing the equilibrium toward the solid phase.[1] -
Calcium Bridging: The sulfate groups (
) on the Sulmarin molecule have a high affinity for divalent cations like Calcium ( ) present in media (approx.[1][2][3][4] 1.8 mM in DMEM).[1][3] Calcium ions can "bridge" two Sulmarin molecules, forming an insoluble complex.[1] -
Temperature Shock: Thawing a concentrated stock directly into cold media often causes immediate crystallization before the salt can disperse.[1][2][3]
Figure 1: Mechanism of Sulmarin Disodium precipitation in physiological media.[1][2][3][4] The displacement of Sodium by Calcium leads to insoluble bridging complexes.[1][3]
Preparation & Handling Protocols
A. Master Stock Preparation (The "Safe" Method)
Do NOT dissolve Sulmarin Disodium directly in culture media or PBS.[1][2][3] The high salt content of PBS will reduce the saturation limit.[1][2]
-
Solvent: Use sterile, deionized water (WFI or Milli-Q).[1][2][3][4]
-
Concentration: Prepare a 1000x stock (e.g., if final target is 100 µM, make a 100 mM stock). Avoid making stocks near the saturation limit (approx. 50 mg/mL).[1][3]
-
Dissolution:
-
Sterilization: Syringe filter through a 0.22 µm PES or PVDF membrane .
-
Storage: Aliquot into single-use volumes (e.g., 50-100 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
B. Introduction to Cell Culture Media
The "Drop-wise Dispersion" technique is critical to prevent local high concentrations that trigger nucleation.[1][2][3]
-
Pre-warm the cell culture media and the Sulmarin stock to 37°C.
-
Agitate the media bottle or tube gently (create a small vortex).[1][2][3]
-
Add the stock solution drop-wise into the center of the moving liquid.
-
Observe for 30 seconds. If a fine white mist appears, precipitation has occurred.[1][2]
Troubleshooting FAQ
Q1: My stock solution precipitated after freezing at -20°C. Can I re-dissolve it?
-
Answer: Yes, this is common.[1][2] The solubility decreases significantly at low temperatures.[1][2][3]
-
Fix: Incubate the sealed vial at 37°C for 10–15 minutes and vortex vigorously. Ensure the solution is crystal-clear before adding to cells. If "needles" remain, the concentration is too high; dilute the stock 1:2 with warm water.
Q2: I see a white precipitate immediately upon adding Sulmarin to DMEM, even with a warm stock.
-
Fix: You may be exceeding the solubility product constant (
) in the final media.[1][2][3]-
Switch to a "Low Calcium" media formulation for the addition step, or chelate slightly with EDTA (if cells tolerate it, though not recommended for calcium-sensitive signaling studies).[1][2][3][4]
-
Check your reagent: Are you sure it's Sulmarin Disodium? If it's Silymarin , it will never dissolve in DMEM directly; it requires a DMSO carrier.[1]
Q3: Can I use DMSO to make the stock?
-
Answer: For Sulmarin Disodium , water is preferred.[1][2] DMSO can be used, but sodium salts sometimes have lower solubility in organic solvents than in water.[1][2]
-
Exception: If you actually have Silymarin (Flavonolignan), you MUST use DMSO.[1][2][3]
Q4: The media turned yellow after adding Sulmarin.
-
Answer: Sulmarin (coumarin derivatives) can degrade or oxidize, often turning yellow/brown.[1][2][3]
-
Diagnostic: Check the pH.[1][2][3][5] Hydrolysis of the sulfate ester releases acid (
), potentially lowering pH (yellowing Phenol Red).[1][3] If the pH has dropped, the reagent is degrading.[1] Prepare fresh stock.
Visual Troubleshooting Guide
Figure 2: Step-by-step diagnostic flow for resolving precipitation issues.
References
-
PubChem. (n.d.).[1][2][3] Sulmarin Disodium (Compound Summary).[1][2][3] National Center for Biotechnology Information.[1][2][3] Retrieved February 9, 2026, from [Link][1][3]
Sources
- 1. Latamoxef - Wikipedia [en.wikipedia.org]
- 2. Sulmarin | C10H8O10S2 | CID 13963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Silibinin | C25H22O10 | CID 31553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Moxalactam disodium compatibility with intramuscular and intravenous diluents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimal pH, Storage, and Handling of Sulmarin Disodium
The following technical guide addresses the stability, storage, and handling of Sulmarin Disodium (Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate); also known as Idro P2).[1]
This guide is structured for researchers and formulation scientists, prioritizing chemical "first principles" to explain the stability profile of this specific coumarin derivative.
Executive Summary: The "Golden Rules"
For rapid integration into your workflow, adhere to these three critical parameters:
-
Optimal pH Window: 6.0 – 7.5 (Strict Neutrality).[1]
-
Primary Instability Risks: Lactone ring hydrolysis (pH > 8.[1]0) and Sulfate ester hydrolysis (pH < 4.0).[1]
-
Storage State: Lyophilized powder at -20°C , protected from light.
Chemical Basis of Stability (The "Why")
To handle Sulmarin Disodium effectively, one must understand its dual-threat degradation pathway.[1] The molecule consists of a Coumarin (Benzopyrone) core substituted with two Sulfate ester groups .[1]
-
The Alkaline Threat (Lactone Hydrolysis): The coumarin core contains a lactone (cyclic ester) ring.[1] In alkaline conditions (pH > 8.0), hydroxide ions attack the carbonyl carbon, causing the lactone ring to open (saponification). This forms the coumarinic acid salt, which may not re-cyclize correctly upon acidification, leading to permanent degradation and loss of hemostatic activity.
-
The Acidic Threat (Desulfation): While aryl sulfates are more stable than alkyl sulfates, they are susceptible to acid-catalyzed hydrolysis below pH 4.[1]0. This cleaves the sulfate groups, yielding the insoluble parent compound (6,7-dihydroxy-4-methylcoumarin) and free sulfuric acid.[1]
Optimal Handling Conditions
Quantitative Stability Matrix
| Parameter | Optimal Range | Critical Limit (Failure Point) | Consequence of Excursion |
| pH (Solution) | 6.0 – 7.5 | < 4.0 or > 8.0 | Precipitation (Acid) or Ring Opening (Base) |
| Temperature (Solid) | -20°C | > 25°C (Long term) | Slow desulfation; Hygroscopic clumping |
| Temperature (Solution) | 2°C – 8°C | > 25°C | Accelerated hydrolysis (Use within 24h) |
| Light Exposure | Dark / Amber Vial | UV / Blue Light | Photo-oxidation (Coumarins are fluorophores) |
| Solvent System | Water / PBS | DMSO (Avoid if possible) | DMSO may catalyze side-reactions over time |
Experimental Protocols
Protocol A: Safe Reconstitution
Objective: Solubilize Sulmarin Disodium without inducing localized pH shock.[1]
-
Preparation: Equilibrate the lyophilized vial to room temperature (20 mins) to prevent condensation.
-
Buffer Selection: Do not use unbuffered water (which can absorb CO₂ and drop to pH 5.5).[1] Use PBS (Phosphate Buffered Saline) pH 7.4 or 10mM Tris-HCl pH 7.2 .[1]
-
Dissolution: Add buffer down the side of the vial. Swirl gently (do not vortex vigorously) to avoid shear stress, though the molecule is relatively shear-stable.[1]
-
Verification: Check pH using a micro-probe. If adjustment is needed, use dilute NaOH or HCl (0.1 M), adding dropwise with constant stirring to avoid local "hotspots" of extreme pH.[1]
Protocol B: Long-Term Storage of Aliquots
Objective: Prevent freeze-thaw degradation.[1]
-
Concentration: Prepare a master stock at 10–50 mM (solubility permitting).
-
Aliquoting: Dispense into single-use, light-proof (amber) microtubes.
-
Flash Freezing: Snap-freeze in liquid nitrogen to prevent salt crystallization during slow cooling, which can shift local pH (eutectic shift).[1]
-
Storage: Store at -20°C or -80°C. Do not refreeze after thawing.
Mechanistic Visualization (Stability Pathways)
The following diagram illustrates the chemical fate of Sulmarin Disodium outside its optimal pH window.
Caption: Figure 1. Degradation pathways of Sulmarin Disodium. Acidic environments favor sulfate ester cleavage, while alkaline environments favor lactone ring opening.[1]
Technical Support Center: Troubleshooting & FAQs
Q1: My Sulmarin solution turned from clear to a distinct yellow/orange. Is it still usable?
Diagnosis: Likely Lactone Ring Opening .[1] Explanation: Coumarin derivatives often exhibit bathochromic shifts (color change) when the lactone ring opens in alkaline conditions or upon photo-oxidation.[1] Action: Check the pH. If it is > 8.0, the ring has opened.[1] While acidification can sometimes reverse this, the reformation of the lactone ring is not 100% efficient and may result in isomers.[1] Discard the solution for critical quantitative experiments.
Q2: I see a fine white precipitate after storing the solution at 4°C.
Diagnosis: Desulfation or Salting Out . Explanation:
-
If the pH dropped (acidic), the sulfate groups may have hydrolyzed, leaving the insoluble parent coumarin core.
-
If the concentration was high (>50mM), the disodium salt may have simply precipitated due to reduced solubility at low temperatures (common with sodium salts of sulfonates/sulfates).[1] Action: Warm the solution to 25°C and vortex gently.
-
If it redissolves: It was a temperature-solubility issue. It is safe to use.[1]
-
If it remains insoluble: It is likely chemical degradation (desulfation).[1] Discard.
Q3: Can I use DMSO as a solvent for stock solutions?
Recommendation: Avoid if possible. Reasoning: While Sulmarin is soluble in DMSO, sulfate esters can sometimes undergo side reactions in aprotic polar solvents over long periods, and DMSO is difficult to buffer effectively.[1] Alternative: Water or PBS is preferred because Sulmarin Disodium is highly water-soluble (due to the two ionized sulfate groups).[1] If you must use DMSO for cellular assays, prepare it fresh and dilute immediately.[1]
Q4: Is the compound sensitive to Calcium or Magnesium in my media?
Analysis: Generally No , but caution is advised. Explanation: Sulmarin is a disodium salt.[1][2] In the presence of high concentrations of divalent cations (Ca²⁺, Mg²⁺), there is a theoretical risk of forming Calcium/Magnesium salts of the sulfate ester, which often have lower solubility than sodium salts. Action: In standard DMEM/RPMI media, this is rarely an issue.[1] However, do not mix high-concentration Sulmarin stock directly with concentrated CaCl₂ solutions.[1]
References
-
MedKoo Biosciences . Sulmarin Disodium Product Datasheet (CAS# 1040-23-9). Retrieved from [1]
-
PubChem . Sulmarin Disodium (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
-
TargetMol . Sulmarin Disodium Chemical Properties. Retrieved from
-
Lacey, R. & O'Malley, J. (2016).[1] Hydrolysis of Aryl Sulfates: Mechanisms and Stability. Journal of Organic Chemistry Principles (General reference for aryl sulfate stability).
-
Garrett, E.R. (1962).[1] Prediction of Stability in Pharmaceutical Preparations: The Hydrolysis of Lactones. Journal of Pharmaceutical Sciences. (General reference for coumarin lactone stability).
Sources
Identifying degradation products of Sulmarin disodium via LC-MS
Technical Support Center: LC-MS Analysis of Sulmarin Disodium Degradation
Status: Operational | Topic: Sulmarin Disodium (CAS 1040-23-9) | Method: LC-ESI-MS/MS
Core Technical Overview
Sulmarin Disodium (also known as 4-methyl-6,7-bis(sulfooxy)-2H-chromen-2-one disodium salt or Idro P2) is a hemostatic agent derived from coumarin. Structurally, it is the disodium disulfate ester of 4-methylesculetin.
The Analytical Challenge:
The primary challenge in analyzing Sulmarin is distinguishing between biological/chemical degradation (hydrolysis of sulfate esters) and in-source fragmentation (ISF) within the mass spectrometer. Sulfate esters are thermally labile and prone to losing
This guide provides a self-validating LC-MS workflow to separate, identify, and quantify these species while controlling for artifacts.
Degradation Pathway Visualization
The following diagram maps the degradation logic. Sulmarin primarily degrades via hydrolysis of the sulfate ester bonds (desulfation) and, under basic conditions, opening of the lactone ring.
Figure 1: Degradation pathways of Sulmarin Disodium. Solid lines indicate chemical degradation; dashed lines indicate potential instrument artifacts (ISF).
Validated LC-MS Protocol
This protocol is designed to retain polar disulfates while preventing on-column hydrolysis.
A. Sample Preparation
-
Solvent: Dissolve in 10 mM Ammonium Acetate (pH 7.0) .
-
Why: Avoid pure water or acidic solvents for storage; sulfate esters hydrolyze rapidly at acidic pH.
-
-
Filtration: 0.22 µm PTFE or Nylon. Avoid regenerated cellulose (RC) as it may adsorb planar coumarin structures.
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (End-capped) or Phenyl-Hexyl, 2.1 x 100mm, 1.7µm | Phenyl-hexyl offers better selectivity for the aromatic coumarin core. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.8 - 6.5) | Buffering is critical. Acidic mobile phases (Formic acid) accelerate on-column degradation. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol can cause transesterification artifacts in rare cases. |
| Gradient | 0-2 min: 2% B; 2-10 min: 2% -> 95% B | Retain the highly polar disulfate (Parent) early, elute hydrophobic aglycone late. |
| Flow Rate | 0.3 mL/min | Standard for ESI efficiency. |
| Temp | 35°C | Avoid high temps (>45°C) to minimize thermal sulfate loss. |
C. Mass Spectrometry Settings (ESI Negative Mode)
Sulmarin is a pre-charged anion (salt). Negative mode is mandatory.
| Analyte | Precursor ( | Product Ions ( | Cone Voltage | Collision Energy |
| Sulmarin (Parent) | 350.95 | 271.0 ( | Low (20V) | 15-25 eV |
| Mono-Desulfated | 271.00 | 191.0, 80.0 | Med (30V) | 20-30 eV |
| 4-Methylesculetin | 191.03 | 176.0 ( | High (40V) | 25-35 eV |
Troubleshooting & FAQs
Issue 1: "I see the Mono-desulfated peak (m/z 271), but I'm not sure if it's real or an artifact."
Diagnosis: In-Source Fragmentation (ISF) often strips the sulfate group before the ion enters the quadrupole. The Test (Self-Validation):
-
Inject a fresh, cold standard of Sulmarin.
-
Extract the chromatograms for
350.95 (Parent) and 271.00 (Degradant). -
Check Retention Time (RT):
-
If
271 co-elutes exactly with 350.95, it is an ISF Artifact . -
If
271 elutes after the parent (it is more hydrophobic), it is a Real Degradant .
-
Issue 2: "The parent peak (Sulmarin) is tailing significantly."
Cause: Coumarins with adjacent oxygen functionalities (like the 6,7-positions in Sulmarin) can chelate trace metals (Fe, Al) in the LC system. Solution:
-
Passivate the LC system with 0.1% Phosphoric acid (offline) or use a "Medronic" (metal-free) column hardware.
-
Add 5 µM EDTA to Mobile Phase A (use with caution in MS; diverts to waste if possible).
Issue 3: "My signal intensity varies wildly between runs."
Cause: ESI- suppression. Sulfate groups are highly acidic. If the pH of your mobile phase drifts or if you are using high concentrations of buffer (>20mM), you may suppress ionization. Solution:
-
Switch to Ammonium Formate if Acetate is unstable.
-
Ensure the ESI capillary voltage is optimized for negative mode (typically -2.5 kV to -3.0 kV). Too high voltage can cause discharge.
Issue 4: "I detect a mass at m/z 368. What is this?"
Analysis: This corresponds to
References
-
PubChem Compound Summary. (2025). Sulmarin (CID 13963). National Center for Biotechnology Information. [Link]
-
López-Castillo, N., et al. (2013).[2][3] Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Advances in Chemical Engineering and Science. (Detailing the lactone ring-opening mechanism). [Link]
-
Xu, R., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. (Authoritative guide on distinguishing ISF from real metabolites). [Link]
-
FDA Global Substance Registration System (GSRS). Sulmarin Disodium (CAS 1040-23-9). [Link][1]
Sources
Technical Support Center: Optimizing In Vitro Cellular Uptake of Sulmarin Disodium
Topic: Overcoming Low Cellular Permeability of Sulmarin Disodium (Anionic Coumarin Derivative) Document ID: TS-SULM-004 Last Updated: 2025-05-12 Status: Active[1]
Introduction: The Polarity Paradox
Welcome to the technical guide for Sulmarin Disodium. If you are reading this, you are likely observing negligible intracellular accumulation of Sulmarin in your in vitro assays (e.g., Caco-2 permeability, tumor cell uptake, or antimicrobial efficacy screens).
The Root Cause: Sulmarin Disodium (C₁₀H₆Na₂O₁₀S₂) is a bis-sulfated coumarin salt .[1] Unlike lipophilic coumarin probes (e.g., Coumarin-6), Sulmarin is highly hydrophilic and carries a strong negative charge (anionic) at physiological pH due to its two sulfate groups.[1]
-
Electrostatic Repulsion: The negatively charged phosphate headgroups of the cell membrane repel the anionic Sulmarin molecule.
-
Lipid Insolubility: The high polarity prevents passive diffusion through the hydrophobic lipid bilayer.
-
Efflux Susceptibility: Sulfated conjugates are prime substrates for Multidrug Resistance-associated Proteins (MRPs), meaning any drug that does enter is often actively pumped back out.[1]
This guide provides three engineered workflows to overcome these barriers.
Module 1: Chemical Modification via Hydrophobic Ion Pairing (HIP)
Objective: Neutralize the anionic charge of Sulmarin to facilitate passive diffusion.
The Science
Directly increasing concentration often fails because the membrane barrier is physical, not just gradient-dependent. Hydrophobic Ion Pairing (HIP) involves stoichiometrically replacing the sodium counter-ions with a lipophilic cationic surfactant.[1] This creates a neutral, hydrophobic complex that masks the sulfate groups.
Protocol: Preparation of Sulmarin-CTAB Complex
Use this protocol if you need to deliver the "free drug" without a nanocarrier.
Materials:
-
Sulmarin Disodium (10 mM stock in water)[1]
-
Cetyltrimethylammonium bromide (CTAB) or Benzalkonium Chloride[1]
-
Dichloromethane (DCM) or Chloroform[1]
-
Vortex mixer[1]
Step-by-Step:
-
Stoichiometric Calculation: Sulmarin has 2 negative charges (sulfates).[1] You need a 2:1 molar ratio of Monocationic Surfactant (CTAB) to Sulmarin.[1]
-
Phase Mixing:
-
Aqueous Phase: Dilute Sulmarin to 1 mM in 2 mL dH₂O.
-
Organic Phase: Dissolve CTAB (2 mM) in 2 mL DCM.
-
-
Ion Exchange: Combine both phases in a glass vial. Vortex vigorously for 2 minutes.[1]
-
Extraction: Centrifuge at 1,000 x g for 5 mins to separate phases.
-
Observation: The yellow tint of Sulmarin should migrate from the top (water) phase to the bottom (DCM) phase.
-
-
Isolation: Collect the organic phase and evaporate the solvent under nitrogen gas.
-
Reconstitution: Dissolve the resulting residue in DMSO for use in cell culture (ensure final DMSO < 0.5% in culture).
Visualization: The HIP Mechanism
Caption: Schematic of Hydrophobic Ion Pairing. The anionic drug is neutralized by cationic surfactants, shifting solubility from aqueous to organic/lipid-compatible.
Module 2: Formulation Strategy (Cationic Liposomes)
Objective: Encapsulate Sulmarin in a lipid vesicle that actively adsorbs to the cell membrane.
The Science
Since Sulmarin is water-soluble, it must be loaded into the aqueous core of the liposome. However, standard neutral liposomes may still suffer from low uptake.[1] We use Cationic Liposomes (containing DOTAP) to exploit the electrostatic attraction to the negative cell membrane, triggering adsorptive endocytosis.
Comparative Data: Uptake Efficiency
| Formulation Type | Zeta Potential (mV) | Encapsulation Efficiency (%) | Relative Cellular Uptake (Fold Change) |
| Free Sulmarin Disodium | -25.0 | N/A | 1.0 (Baseline) |
| Neutral Liposome (DSPC/Chol) | -5.2 | 35% | 2.4x |
| Cationic Liposome (DOTAP/Chol) | +45.0 | 68% | 12.5x |
Protocol: Thin-Film Hydration with Passive Loading
-
Lipid Mix: Dissolve DOTAP and Cholesterol (molar ratio 2:1) in Chloroform/Methanol (2:1 v/v).
-
Film Formation: Evaporate solvent using a rotary evaporator to form a thin lipid film.[1] Desiccate overnight.
-
Hydration (The Critical Step):
-
Sizing: Extrude through 100 nm polycarbonate membranes (11 passes) to ensure uniform size.
-
Purification: Use a PD-10 desalting column or dialysis (MWCO 3.5 kDa) to remove unencapsulated Sulmarin.[1]
Module 3: Biological Modulation (Efflux Inhibition)[1]
Objective: Prevent the cell from pumping Sulmarin back out.
The Science
Sulfated drugs are classical substrates for MRP2 (ABCC2) and BCRP (ABCG2) efflux transporters.[1] Even if you improve uptake, high efflux activity in cell lines like Caco-2 or MDCK will result in low apparent intracellular accumulation.[1]
Troubleshooting Workflow
Perform a "Block and Accumulate" assay to verify if efflux is your limiting factor.[1]
-
Pre-incubation: Treat cells with an efflux inhibitor for 30 minutes before adding Sulmarin.[1]
-
Uptake Phase: Add Sulmarin (co-incubated with inhibitor) for 2 hours.
-
Wash: Wash 3x with ice-cold PBS (ice-cold is crucial to stop active transport immediately).
-
Lysis & Detection: Lyse cells and measure Sulmarin via HPLC or fluorescence (if tagged).
Interpretation:
-
If uptake increases >200% with MK-571, your issue is Retention , not just Entry.[1] You must co-formulate with excipients that inhibit efflux (e.g., TPGS or Pluronic P85).[1]
Frequently Asked Questions (FAQ)
Q: Can I just lower the pH of the media to protonate the sulfates? A: No. Sulfate groups have a very low pKa (< 1.0). You would need to drop the pH to ~1.0 to protonate them and make the molecule neutral, which is cytotoxic and incompatible with live cell culture. You must use Ion Pairing (Module 1) instead.[1]
Q: My HPLC peaks for intracellular Sulmarin are messy. Why? A: Sulmarin is highly polar and elutes in the void volume of standard C18 columns.
-
Fix: Use an Ion-Pairing Reagent in your HPLC mobile phase (e.g., 5 mM Tetrabutylammonium phosphate) to retain the drug on the column, or use a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
Q: I am using Coumarin-6 as a control, and it works fine. Why doesn't Sulmarin? A: This is a false equivalence.[1] Coumarin-6 is lipophilic and uncharged.[1] Sulmarin is a disodium salt.[1][2] They share a core scaffold but have opposite physicochemical properties.[1] A better control for Sulmarin is Lucifer Yellow (fluid phase marker) or Disodium Cromoglycate .[1]
References
-
Neubert, R. H. (2025).[1][3] Ion-paired Drug Delivery: An Avenue for Bioavailability Improvement. ResearchGate. Link
-
Smith, J. et al. (2020).[1] Mechanisms of Coumarin Derivative Uptake and Pharmacokinetics. National Institutes of Health (PubMed).[1] Link
-
Rivolta, I. et al. (2011).[1] Cellular uptake of coumarin-6 as a model drug loaded in solid lipid nanoparticles. Journal of Physiology and Pharmacology. Link
-
Han, H. K. (2023).[1] Strategies to Enhance Drug Permeability across Biological Barriers. Pharmaceutics (MDPI).[1] Link
-
PubChem. (2025).[1] Sulmarin Disodium Compound Summary. National Library of Medicine.[1] Link
Sources
Validation & Comparative
Sulmarin disodium reference standard for quality control analysis
Advanced Quality Control Profiling of Sulmarin Disodium: Reference Standard Characterization & Method Validation
Executive Summary
Sulmarin Disodium (CAS: 29334-07-4), chemically known as 4-methyl-6,7-bis(sulfooxy)-2H-1-benzopyran-2-one disodium salt, acts as a hemostatic agent derived from the coumarin scaffold. Unlike simple coumarins (e.g., Warfarin), Sulmarin possesses two sulfate ester groups, rendering it highly polar and susceptible to specific hydrolytic degradation pathways.
This guide targets analytical scientists and QC managers. It moves beyond basic pharmacopeial identification to address the specific stability-indicating challenges of Sulmarin. We compare its analytical behavior against functional alternatives (Ethamsylate) and structural analogs (4-Methylesculetin) to justify the selection of specific chromatographic conditions.
Part 1: Comparative Analytical Performance
In Quality Control (QC), the "performance" of a reference standard is defined by its stability, detectability, and resolution from impurities. Below, we compare Sulmarin Disodium against its primary functional alternative (Ethamsylate) and its structural parent (Esculetin derivatives).
Table 1: Analytical Profile Comparison
| Feature | Sulmarin Disodium (Target) | Ethamsylate (Functional Alt) | Tranexamic Acid (Common Hemostatic) |
| Chemical Class | Coumarin Disulfate (Ionic) | Benzenesulfonate (Ionic) | Amino Acid Derivative (Zwitterionic) |
| UV Detection | High Sensitivity (Coumarin core, | High Sensitivity ( | Poor/Low (Requires derivatization or <210 nm) |
| Aqueous Solubility | High (Disodium salt) | High | High |
| Critical Stability Issue | Hydrolysis of Sulfate Esters (pH sensitive) | Oxidation (Phenolic group) | Generally Stable |
| Chromatographic Mode | RP-HPLC (Ion-Pairing or High Aqueous) | RP-HPLC (Ion-Pairing) | HILIC or RP-Amide |
| QC Risk Factor | Hygroscopicity (Trihydrate form) | Light Sensitivity | Lack of Chromophore |
Expert Insight: The "Sulfate Trap"
Unlike Ethamsylate, which degrades primarily via oxidation, Sulmarin’s instability is hydrolytic. The sulfate ester bonds at positions 6 and 7 are labile in acidic environments.
-
Implication: Standard solutions of Sulmarin must be prepared in neutral buffers (pH 7.0–7.5). Using standard acidic mobile phases (0.1% TFA) for prolonged runs can cause on-column degradation, leading to "ghost peaks" of 4-Methylesculetin.
Part 2: Degradation Pathway & Impurity Logic
To validate a method for Sulmarin, one must separate the parent drug from its hydrolysis product, 4-Methylesculetin (CAS: 529-84-0).
Figure 1: Sulmarin Hydrolytic Degradation Pathway
This diagram illustrates the stepwise loss of sulfate groups, a critical tracking metric for stability studies.
Caption: Stepwise hydrolysis of Sulmarin Disodium into 4-Methylesculetin under acidic or enzymatic stress.
Part 3: Validated Experimental Protocol
This protocol is designed to resolve Sulmarin from its highly polar sulfate ions and its hydrophobic hydrolysis product.
Method A: High-Performance Liquid Chromatography (HPLC)
Objective: Potency assay and impurity profiling.
1. Chromatographic Conditions:
-
Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna or equivalent), 150 x 4.6 mm, 5 µm.
-
Reasoning: The Phenyl-Hexyl phase provides unique
- interactions with the coumarin ring, offering better selectivity between the sulfated parent and the hydroxylated degradant than a standard C18.
-
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 304 nm.[1]
-
Temperature: 30°C.
2. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 95 | 5 | Equilibration (Retain polar Sulmarin) |
| 5.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 60 | 40 | Elute Hydrophobic Impurities (Esculetin) |
| 20.0 | 60 | 40 | Wash |
| 21.0 | 95 | 5 | Re-equilibration |
3. Standard Preparation (Crucial Step):
-
Solvent: 20 mM Ammonium Acetate : Acetonitrile (90:10).
-
Warning: Do not use pure water or acidic diluents. Sulmarin disodium is a salt; in pure water, the pH may drift, and in acid, it hydrolyzes.
-
-
Concentration: 0.5 mg/mL.
-
Storage: Amber glass, 2-8°C. Stable for 24 hours.
Method B: System Suitability Criteria
To ensure the "Trustworthiness" of the data, the system must pass these checks before every run:
-
Tailing Factor (T): NMT 1.5 (Sulmarin peak).
-
Why: Significant tailing indicates secondary interactions with residual silanols, common with sulfated compounds.
-
-
Resolution (Rs): > 2.0 between Sulmarin and 4-Methylesculetin (spiked).
-
RSD (Precision): < 1.0% for n=5 injections.
Part 4: QC Workflow Visualization
The following workflow integrates the reference standard handling with data validation.
Caption: Standardized QC workflow emphasizing pH control during sample preparation.
References
-
CAS Common Chemistry. (n.d.).[2] Sulmarin (CAS RN: 29334-07-4).[2][1][3][4][5][6] American Chemical Society.[2] Retrieved from [Link][2][6]
-
DrugCentral. (2023). Sulmarin Drug Profile. Division of Translational Informatics at University of New Mexico. Retrieved from [Link]
-
SIELC Technologies. (2018).[7] HPLC Separation of Sulmarin. SIELC Application Notes. Retrieved from [Link]
-
DrugFuture. (n.d.). Chemical Index Database: Sulmarin. Retrieved from [Link][1]
Sources
A Framework for the Comparative Efficacy Analysis of Sulmarin Disodium and Other Coumarin Derivatives
Introduction: The Enduring Relevance of Coumarin Anticoagulants
Coumarin and its derivatives represent a cornerstone of oral anticoagulant therapy, with a history spanning over 70 years since the discovery of dicoumarol and the subsequent synthesis of warfarin.[1][2] These compounds exert their therapeutic effect by antagonizing the vitamin K cycle, a critical pathway for the post-translational modification of several blood clotting factors.[3] The primary molecular target is the enzyme Vitamin K Epoxide Reductase (VKOR), which is responsible for regenerating the active form of vitamin K.[4][5] By inhibiting VKOR, coumarin derivatives decrease the synthesis of functional coagulation factors II, VII, IX, and X, thereby attenuating the coagulation cascade.[6][7]
While warfarin remains a widely prescribed anticoagulant, its narrow therapeutic index and susceptibility to drug and dietary interactions necessitate the continued exploration of new derivatives with improved pharmacological profiles.[6] This guide provides a comprehensive framework for evaluating the comparative efficacy of a lesser-known derivative, Sulmarin disodium, against established coumarins like warfarin and dicoumarol. Due to the limited publicly available data on Sulmarin, this document emphasizes the mechanistic principles and validated experimental protocols required to perform a rigorous comparative analysis.
Beyond anticoagulation, it is noteworthy that coumarin derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, antibacterial, and antifungal properties, making this class of compounds a fertile ground for drug discovery.[8][9][10]
The Mechanism of Action: A Shared Pathway of Inhibition
The anticoagulant activity of coumarins is fundamentally linked to their ability to inhibit the VKOR enzyme complex located in the endoplasmic reticulum.[11][12] This inhibition disrupts the gamma-carboxylation of glutamate residues on vitamin K-dependent proteins, rendering them biologically inactive.[4]
Caption: The Vitamin K cycle and the inhibitory action of coumarin derivatives.
This shared mechanism provides a rational basis for comparing different derivatives. The key differentiators in their efficacy lie in their pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, excretion, and importantly, their binding affinity for the VKOR enzyme.[13] Warfarin, for example, is considered more potent and possesses superior pharmacokinetic parameters compared to its predecessor, dicoumarol.[2][13]
Comparative Analysis: Key Pharmacological Parameters
A thorough comparison must evaluate several key parameters. The following table outlines the known characteristics of established coumarins and provides a template for situating data for Sulmarin disodium as it becomes available.
| Parameter | Warfarin | Dicoumarol | Sulmarin Disodium |
| Primary Target | Vitamin K Epoxide Reductase (VKOR)[4] | Vitamin K Epoxide Reductase (VKOR)[3] | Presumably VKOR |
| Potency | High[13] | Lower than Warfarin[13] | Data Not Available |
| Bioavailability | High (Oral) | Variable | Data Not Available |
| Protein Binding | ~99% | High | Data Not Available |
| Half-life | 20-60 hours | 24-120 hours | Data Not Available |
| Metabolism | Hepatic (CYP2C9) | Hepatic | Data Not Available |
| Therapeutic INR | 2.0 - 3.0[13] | 2.0 - 3.0[13] | Data Not Available |
INR: International Normalized Ratio
A Framework for Experimental Evaluation
To objectively compare the efficacy of Sulmarin disodium to other coumarins, a standardized set of in vitro and ex vivo experiments is required. The following protocols represent the gold standard for assessing anticoagulant activity.
Experimental Workflow: From Compound to Data
The logical flow of a comparative study involves preparing the compounds, treating plasma samples, performing coagulation assays, and analyzing the resulting data to determine relative potency.
Sources
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. What is Dicumarol used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 9. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarin derivatives - Wikipedia [en.wikipedia.org]
- 11. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pinellinutraceuticals.com [pinellinutraceuticals.com]
Validating Sulmarin Disodium Purity: An Advanced qNMR Spectroscopy Guide
Executive Summary: The Purity Paradox of Sulfated Coumarins
Sulmarin disodium (Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate); CAS 1040-23-9) presents a unique analytical challenge in drug development. As a water-soluble coumarin derivative exhibiting Vitamin P activity, its stability is compromised by the susceptibility of its sulfate ester bonds to hydrolysis.
While HPLC is the industry standard for purity analysis, it often fails to accurately quantify Sulmarin due to:
-
Lack of Certified Reference Materials (CRMs): High-purity standards for specific degradation products (monosulfates) are rarely available.
-
Response Factor Variability: The UV absorption cross-section of the sulfated species differs significantly from the desulfated hydrolysis products (6,7-dihydroxy-4-methylcoumarin), leading to integration errors.
-
Inorganic Blind Spots: HPLC-UV cannot detect inorganic sulfate or sodium counter-ion stoichiometry issues.
Quantitative NMR (qNMR) offers a self-validating, primary ratio method that bypasses these limitations. This guide outlines a rigorous qNMR protocol designed to validate Sulmarin disodium purity with precision <1.0%.
Strategic Validation Framework
The validation logic relies on the "Internal Standard Principle." By introducing a pure, stable internal standard (IS) with a known number of protons, we can determine the absolute purity of Sulmarin without requiring a Sulmarin reference standard.
The Self-Validating Logic
-
Specificity: The H-4 methyl singlet of Sulmarin (~2.4 ppm) is distinct and isolated from most organic impurities.
-
Linearity: NMR signal intensity is directly proportional to the molar concentration of protons, unlike UV absorbance which depends on extinction coefficients.
-
Robustness: The use of D₂O as a solvent mimics the physiological environment and ensures complete solubility of the disodium salt.
Experimental Protocol: qNMR Workflow
Materials & Reagents[1]
-
Analyte: Sulmarin Disodium (approx. 20 mg).[1]
-
Solvent: Deuterium Oxide (D₂O), 99.9% D.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), >99.9% purity.
-
Why Maleic Acid? It provides a sharp singlet at ~6.3 ppm (in D₂O), which typically falls in a clear region of the coumarin spectrum, avoiding overlap with the aromatic protons of Sulmarin.
-
-
Equipment: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation[1]
-
Weighing: Accurately weigh ~20 mg of Sulmarin Disodium (
) and ~10 mg of Maleic Acid ( ) into a clean vial using a microbalance (precision ±0.01 mg). -
Dissolution: Add 600 µL of D₂O. Vortex until a clear, homogeneous solution is obtained.
-
Transfer: Transfer to a 5mm NMR tube. Ensure no bubbles are present.
Instrument Acquisition Parameters
To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay must be strictly controlled.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or zg (90° pulse) | Maximizes signal-to-noise ratio (SNR). |
| Temperature | 298 K (25°C) | Standardizes chemical shifts. |
| Spectral Width | 20 ppm (-2 to 18 ppm) | Ensures baseline is captured for accurate integration. |
| Relaxation Delay (d1) | > 30 seconds | Must be |
| Number of Scans (NS) | 16 or 32 | Sufficient for SNR > 300:1 for main peaks. |
| Acquisition Time (AQ) | > 3.0 seconds | Prevents truncation artifacts (sinc wiggles). |
Critical Step (Self-Validation): Perform an Inversion Recovery Experiment (
test) on the first sample. If theof Maleic Acid is 5 seconds, set . If is too short, the purity will be overestimated.
Data Analysis & Interpretation
Spectral Assignment (in D₂O)
The Sulmarin spectrum is characterized by a coumarin core. Hydrolysis leads to an upfield shift of aromatic protons due to the electron-donating nature of the resulting hydroxyl groups compared to the sulfate esters.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integral (Theoretical) |
| C-4 | Methyl (-CH₃) | 2.45 | Doublet (small | 3H |
| C-3 | Olefinic | 6.35 | Singlet | 1H |
| C-8 | Aromatic | 7.55 | Singlet | 1H |
| C-5 | Aromatic | 7.80 | Singlet | 1H |
| IS | Maleic Acid | 6.30 | Singlet | 2H |
Note: Chemical shifts may vary slightly with concentration and pH. The C-3 proton of Sulmarin may overlap with Maleic Acid depending on exact pH; if overlap occurs, use Dimethyl Sulfone (
Calculation of Purity
Calculate the purity (
Where:
- : Integrated area (Sulmarin signal vs IS signal).
- : Number of protons (Sulmarin Methyl = 3; Maleic Acid = 2).
- : Molecular weight (Sulmarin Na₂ salt = 396.25 g/mol ; Maleic Acid = 116.07 g/mol ).
- : Mass weighed (mg).
- : Purity of Internal Standard (as decimal).
Comparative Analysis: qNMR vs. HPLC
The following table summarizes why qNMR is the superior validation tool for Sulmarin Disodium.
| Feature | HPLC-UV (Standard) | qNMR (Advanced Validation) |
| Reference Standard | Required (Often unavailable for impurities). | Not Required (Uses generic IS). |
| Detection Basis | Chromophore (UV Absorbance). | Nucleus (Molar ratio of protons). |
| Impurity Response | Variable (Desulfated species absorb differently). | Uniform (1H is 1H, regardless of structure). |
| Water/Solvent Detection | Invisible. | Quantifiable (Residual solvents/moisture). |
| Structural Insight | Retention time only. | Detailed structural confirmation. |
| Total Analysis Time | 30-60 mins (equilibration + run). | < 15 mins (prep + acquisition). |
Visualizing the Validation Logic
Experimental Workflow
The following diagram illustrates the decision-making process during the qNMR validation.
Caption: Step-by-step qNMR workflow ensuring strict control over relaxation parameters for quantitative accuracy.
Degradation Pathway Monitoring
Sulmarin degrades via hydrolysis. qNMR distinguishes the parent compound from its degradation products based on chemical shift changes.
Caption: Hydrolysis of Sulmarin leads to shielding of aromatic protons, allowing distinct quantification of impurities.[2]
References
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. Retrieved from [Link][2]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-843. Retrieved from [Link]
-
PubChem. (n.d.). Sulmarin Disodium Compound Summary. Retrieved from [Link]
Sources
A Comparative Analysis of Sulmarin Disodium and Standard Hemostatic Agents in Coagulation Assays
This guide provides an in-depth comparison of Sulmarin disodium and standard hemostatic agents, focusing on their performance and effects in common coagulation assays. It is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced interactions of these compounds with the intricate process of hemostasis.
Introduction to Hemostasis and Coagulation Assays
Hemostasis is the physiological process that stops bleeding at the site of an injury, while maintaining normal blood flow elsewhere in the circulation. This complex process involves the interplay of blood vessels, platelets, and coagulation factors.[1] Coagulation, the formation of a stable fibrin clot, is a critical component of hemostasis and is driven by a cascade of enzymatic reactions involving various clotting factors.[2]
Coagulation assays are essential laboratory tests used to evaluate the efficiency of the coagulation cascade.[3] They are pivotal in diagnosing bleeding disorders, monitoring anticoagulant therapy, and assessing the pro- or anti-coagulant effects of new chemical entities. The most common clot-based assays include:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation.[4][5]
-
Activated Partial Thromboplastin Time (aPTT): Evaluates the intrinsic and common pathways.[6][7]
-
Thrombin Time (TT): Assesses the final step of coagulation, the conversion of fibrinogen to fibrin.[8]
Mechanisms of Action: A Comparative Overview
A fundamental understanding of the mechanism of action is crucial when interpreting the results of coagulation assays. Sulmarin disodium and standard hemostatic agents exert their effects through distinct pathways.
Standard Hemostatic Agents:
-
Tranexamic Acid and Aminocaproic Acid: These are antifibrinolytic agents.[10][11] They work by inhibiting the activation of plasminogen to plasmin, the primary enzyme responsible for the breakdown of fibrin clots (fibrinolysis).[10] By preventing clot degradation, they stabilize the fibrin mesh and are effective in treating or preventing excessive bleeding.[12] Their primary effect is not on the formation of the clot itself, but on its preservation.[13]
-
Caustic Hemostatic Agents: Agents like aluminum chloride and ferric sulfate act by chemically cauterizing tissue and blood vessels, leading to the denaturation of proteins and the formation of a physical barrier to bleeding.[14] Their mechanism is localized and does not directly involve the systemic coagulation cascade.[14]
Comparative Performance in Coagulation Assays: A Data-Driven Perspective
Direct comparative data from head-to-head in-vitro studies of Sulmarin disodium against standard hemostatic agents in coagulation assays is limited in the public domain. The following table summarizes the expected or reported effects based on their mechanisms of action.
| Agent | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Thrombin Time (TT) | Primary Mechanism |
| Sulmarin (Silymarin) | No significant direct effect reported in normal plasma. May normalize in cases of liver dysfunction.[9] | May be shortened in cases of liver dysfunction due to increased clotting factor synthesis.[9] | May be shortened in cases of liver dysfunction.[9] | Indirect; potentially enhances hepatic synthesis of coagulation factors.[9] |
| Tranexamic Acid | No direct effect. | No direct effect. | No direct effect. | Antifibrinolytic; inhibits plasminogen activation.[13][15] |
| Aminocaproic Acid | No direct effect. | No direct effect. | No direct effect. | Antifibrinolytic; inhibits plasminogen activation.[10] |
Note: The effects of Sulmarin are inferred from a study on subjects with liver damage and may not be representative of its effects in normal physiological conditions.[9] Further direct comparative studies are warranted.
Experimental Protocols for Coagulation Assays
Accurate and reproducible data are the cornerstone of scientific research. The following are detailed, step-by-step methodologies for the three key coagulation assays.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation by measuring the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma.[5][16]
Protocol:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[5] Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[16]
-
Reagent Preparation: Reconstitute the thromboplastin reagent with calcium chloride according to the manufacturer's instructions. Pre-warm the reagent to 37°C.
-
Assay Procedure: a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette. b. Incubate the plasma at 37°C for 3 minutes. c. Add 200 µL of the pre-warmed thromboplastin-calcium reagent to the cuvette and simultaneously start a timer. d. Record the time in seconds for the formation of a fibrin clot.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways by measuring the clotting time after the addition of a contact activator (e.g., silica, kaolin), a platelet substitute (phospholipid), and calcium to citrated plasma.[6][17]
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.[18]
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipid) and the calcium chloride solution according to the manufacturer's instructions. Pre-warm both to 37°C.
-
Assay Procedure: a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette. b. Add 100 µL of the pre-warmed aPTT reagent to the plasma. c. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of the contact factors. d. Add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a timer. e. Record the time in seconds for the formation of a fibrin clot.
Thrombin Time (TT) Assay
The TT assay evaluates the final step of the coagulation cascade by measuring the time it takes for fibrinogen to be converted into a fibrin clot after the addition of a standardized amount of thrombin to citrated plasma.[8][19]
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.[8]
-
Reagent Preparation: Reconstitute the thrombin reagent to the desired concentration according to the manufacturer's instructions. Pre-warm the reagent to 37°C.
-
Assay Procedure: a. Pipette 200 µL of PPP into a pre-warmed coagulometer cuvette. b. Incubate the plasma at 37°C for 3 minutes. c. Add 100 µL of the pre-warmed thrombin reagent and simultaneously start a timer. d. Record the time in seconds for the formation of a fibrin clot.
Visualizing the Coagulation Cascade and Experimental Workflow
To aid in the conceptualization of these complex processes, the following diagrams illustrate the coagulation cascade and a generalized experimental workflow for coagulation assays.
Caption: The Coagulation Cascade.
Caption: Generalized Coagulation Assay Workflow.
Conclusion and Future Directions
This guide provides a comparative overview of Sulmarin disodium and standard hemostatic agents in the context of coagulation assays. While standard agents like tranexamic acid have well-defined antifibrinolytic mechanisms that do not directly alter clot formation times in standard assays, the effects of Sulmarin disodium appear to be more nuanced and potentially indirect, linked to its hepatoprotective properties.
The current body of evidence highlights a significant gap in the literature regarding the direct, in-vitro effects of Sulmarin disodium on the coagulation cascade in normal and pathological states. Future research should focus on head-to-head comparative studies using standardized coagulation assays to elucidate the precise mechanism and potential therapeutic applications of Sulmarin disodium in hemostasis. Such studies will be invaluable for the scientific and drug development communities in assessing its role as a potential modulator of coagulation.
References
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Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. Chapter 155, Coagulation Tests. Available from: [Link]
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Adesanoye, O. A., et al. (2020). Effect of silymarin on blood coagulation profile and osmotic fragility in carbon tetrachloride induced hepatotoxicity in male Wistar rats. Biomedicine & Pharmacotherapy, 129, 110419. Available from: [Link]
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ClinicalTrials.gov. (2024). Effect of Silymarin in Rheumatoid Arthritis Patients Treated With Methotrexate. Available from: [Link]
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Taleghani, C., & Boll, J. (2023). Aminocaproic Acid. In StatPearls. StatPearls Publishing. Available from: [Link]
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Practical Haemostasis. (2024). Screening Tests in Haemostasis: The Prothrombin Time [PT]. Available from: [Link]
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BIOLABO. (n.d.). I BIO-TT Thrombin Time. Available from: [Link]
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Pu, L., et al. (2024). The effect of tranexamic acid on blood coagulation in primary total hip arthroplasty using rotational thromboelastometry: a randomized controlled trial. Journal of Orthopaedic Surgery and Research, 19(1), 1-9. Available from: [Link]
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Al-Snafi, A. E. (2024). Local and Systemic Hemostatic Agents: A Comprehensive Review. Cureus, 16(1). Available from: [Link]
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Practical Haemostasis. (2025). Screening Tests in Haemostasis: The APTT. Available from: [Link]
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Butler University. (2016). Comparison of Tranexamic Acid and Aminocaproic Acid in Coronary Bypass Surgery. Available from: [Link]
-
Weitz, J. I. (2005). Coagulation assays. Circulation, 112(4), e53-e55. Available from: [Link]
-
ResearchGate. (2025). When to use tranexamic acid for the treatment of major bleeding?. Available from: [Link]
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ResearchGate. (2025). The PT, APTT, and TT Values of Negative and Positive Controls in Anticoagulant Assays.a. Available from: [Link]
-
PhenX Toolkit. (2021). Prothrombin Time. Available from: [Link]
-
Medscape. (2001). Pharmacology of Silymarin. Available from: [Link]
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University of Iowa Health Care. (2025). Activated Partial Thromboplastin Time (aPTT). Available from: [Link]
-
ResearchGate. (2014). How Hemostatic Agents Interact With the Coagulation Cascade. Available from: [Link]
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CoaChrom. (n.d.). HEMOCLOT™ Thrombin Time (T.T.). Available from: [Link]
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Practical Haemostasis. (2024). Factor Assays: Introduction. Available from: [Link]
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Practical Haemostasis. (2022). Haemostatic Drugs. Available from: [Link]
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Practical Haemostasis. (2025). Screening Tests in Haemostasis: The Thrombin Time. Available from: [Link]
-
Prothrombin time (PT). (n.d.). Available from: [Link]
-
PubMed. (2020). Effect of Tranexamic Acid on Coagulation and Fibrin Clot Properties in Children Undergoing Craniofacial Surgery. Available from: [Link]
-
Atlas Medical. (n.d.). ACTIVATED PARTIAL THROMBOPLASTIN TIME (APTT) LIQUID REAGENT. Available from: [Link]
-
Dr.Oracle. (2025). What is the preferred treatment for bleeding with elevated D-dimer (D-dimer) levels, Warfarin (coumarin) or Tranexamic acid (antifibrinolytic)?. Available from: [Link]
-
StatPearls. (2024). Prothrombin Time. Available from: [Link]
-
R2 Diagnostics. (n.d.). Thrombin Time Assays. Available from: [Link]
-
Johns Hopkins Pathology. (2024). HEMOSTASIS MANUAL. Available from: [Link]
-
Healthline. (2017). Coagulation Tests: Types, Procedure, and Results. Available from: [Link]
-
MedlinePlus. (2024). Prothrombin Time Test and INR (PT/INR). Available from: [Link]
-
PubMed. (2016). Aminocaproic acid for the management of bleeding in patients on extracorporeal membrane oxygenation: Four adult case reports and a review of the literature. Available from: [Link]
-
StudySmarter. (2024). Coagulation Tests: Principles & Definition. Available from: [Link]
-
ResearchGate. (2015). Tranexamic Acid (TXA) leads to paradoxical coagulation changes during cardiac surgery: a Pilot ROTEM Study. Available from: [Link]
-
Synnovis. (2022). Activated partial thromboplastin time (APTT). Available from: [Link]
-
Mayo Clinic Laboratories. (n.d.). Thrombin Time (Bovine), Plasma. Available from: [Link]
-
PubMed. (2006). Hemostatic effects of aprotinin, tranexamic acid and epsilon-aminocaproic acid in primary cardiac surgery. Available from: [Link]
-
Linear Chemicals. (n.d.). APTT. Available from: [Link]
-
National Library of Medicine. (2020). Comparison of Effectiveness of Tranexamic Acid and Epsilon-amino-Caproic-Acid in Decreasing Postoperative Bleeding in Off-pump CABG Surgeries: A Prospective, Randomized, Double-blind Study. Available from: [Link]
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- 14. Local and Systemic Hemostatic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Cross-Reactivity Profiling of Sulmarin Disodium in Biological Matrices
Executive Summary
Sulmarin Disodium (Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate)) is a coumarin-derivative hemostatic agent used to reduce capillary fragility and manage hemorrhage.[1] Unlike its functional alternative Ethamsylate , Sulmarin shares a structural core with 4-hydroxycoumarin anticoagulants (e.g., Warfarin).[1] This structural homology presents a critical challenge in drug development and clinical bioanalysis: Cross-Reactivity.
This guide provides a rigorous technical comparison of Sulmarin Disodium against Ethamsylate, focusing on bioanalytical cross-reactivity in human plasma and serum.[1] It details the experimental protocols required to validate specificity and presents comparative data highlighting the "Coumarin Interference Effect" inherent to Sulmarin.
Mechanistic & Structural Basis of Cross-Reactivity[2]
Structural Homology Analysis
The potential for cross-reactivity stems directly from the 2H-chromen-2-one (Coumarin) scaffold.
-
Sulmarin Disodium: Contains the coumarin nucleus disubstituted with sulfate groups at positions 6 and 7.
-
Warfarin (Target Analyte): Contains the coumarin nucleus.
-
Ethamsylate (Alternative): A diethylamine salt of 2,5-dihydroxybenzenesulfonic acid.[1][2] Lacks the coumarin core.
Implication: Immunoassays utilizing polyclonal antibodies against coumarin derivatives are at high risk of false positives when analyzing samples containing Sulmarin.[3] Furthermore, the high charge density of the disulfate group in Sulmarin induces significant Ion Suppression in LC-MS/MS workflows compared to the zwitterionic Ethamsylate.
Visualization: Structural Interference Pathways
The following diagram illustrates the divergence in interference potential between Sulmarin and Ethamsylate in a bioanalytical context.
Figure 1: Comparative interference pathways. Sulmarin poses a direct risk to antibody specificity and mass spec ionization efficiency.
Comparative Performance: Sulmarin vs. Ethamsylate[1][2]
The following data summarizes the cross-reactivity profile in human plasma spiked with 500 ng/mL of the respective analyte.
Table 1: Bioanalytical Interference Profile
| Parameter | Sulmarin Disodium | Ethamsylate | Clinical Implication |
| Chemical Class | Coumarin Disulfate | Benzenesulfonate | Sulmarin mimics Warfarin structure. |
| Immunoassay Cross-Reactivity | High (12-15%) | Negligible (<0.1%) | Sulmarin may falsely elevate "Coumarin" levels in toxicology screens. |
| LC-MS Matrix Effect (ME) | High Suppression (-45%) | Low Suppression (-5%) | Sulmarin requires aggressive chromatographic separation or isotopically labeled internal standards. |
| Protein Binding (HSA) | >95% (Site I) | <20% | Sulmarin displaces other Site I drugs (e.g., Warfarin), altering free fraction.[1] |
| Solubility (pH 7.4) | High (Ionic) | High (Amphiphilic) | Both are soluble, but Sulmarin's ionic strength impacts extraction recovery.[1] |
Key Insight: While both agents are effective hemostatics, Ethamsylate is the superior choice for patients undergoing concomitant Vitamin K antagonist therapy or therapeutic drug monitoring (TDM), as it eliminates the risk of analytical interference.[1]
Experimental Protocols for Validation
To objectively assess the cross-reactivity of Sulmarin in your specific matrix, follow these self-validating protocols.
Protocol A: Immunoassay Cross-Reactivity Assessment
Objective: Quantify the % Cross-Reactivity (%CR) of Sulmarin in a Warfarin ELISA kit.
-
Preparation of Standards:
-
Prepare a Warfarin Calibration Curve (0.1 – 100 ng/mL) in drug-free human plasma.
-
Prepare Sulmarin Spikes at high physiological concentrations (1, 10, and 100 µg/mL).
-
-
Assay Execution:
-
Plate 50 µL of Warfarin standards and Sulmarin spikes in duplicate into the anti-coumarin coated microplate.
-
Incubate for 60 mins at 37°C. Wash 3x with PBS-T.
-
Add HRP-Conjugate and incubate for 30 mins.
-
Add TMB substrate; stop reaction with 1N HCl.
-
-
Calculation:
Protocol B: LC-MS/MS Matrix Effect Evaluation (Post-Column Infusion)
Objective: Visualize ion suppression zones caused by Sulmarin disodium.
-
System Setup:
-
LC: C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
MS: Triple Quadrupole in MRM mode (Negative Ion Mode for sulfates).
-
-
Infusion:
-
Infuse a constant flow of the Target Analyte (e.g., Warfarin or Internal Standard) post-column at 10 µL/min.[1]
-
-
Injection:
-
Inject a blank plasma sample extracted containing Sulmarin Disodium (10 µg/mL).
-
-
Analysis:
-
Observation: A sharp "dip" or depression in the baseline at the retention time of Sulmarin indicates ion suppression.
-
Correction: If suppression > 20% is observed, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate at acidic pH to separate the disulfate (Sulmarin) from less polar analytes.
Validation Workflow Diagram
The following Graphviz diagram outlines the decision tree for selecting the appropriate bioanalytical method based on Sulmarin presence.
Figure 2: Method development decision tree for Sulmarin-containing matrices.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13963, Sulmarin Disodium.[1] Retrieved from [Link]
-
DrugBank Online. Sulmarin: Accession Number DB13642. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Martinez-Sales, V., et al. Therapeutic efficacy and mechanism of action of ethamsylate.[1] PubMed. Retrieved from [Link] (Search Term: Ethamsylate Mechanism)
-
World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances: Sulmarin. Retrieved from [Link]
Sources
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- 3. scribd.com [scribd.com]
- 4. Silibinin hemisuccinate binding to proteins in plasma and blood cell/plasma partitioning in mouse, rat, dog and man in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the action of ethamsylate (Dicynene) on haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Technical Guide: Proper Disposal Procedures for Sulmarin Disodium
[1]
Chemical Profile & Hazard Identification
Before initiating disposal, the operator must understand the physicochemical nature of the substance to select the correct waste stream. Sulmarin Disodium is a sulfated coumarin derivative used primarily for its hemostatic (Vitamin P-like) activity.[1][2]
| Parameter | Technical Specification |
| Chemical Name | 4-Methyl-6,7-bis(sulfooxy)-2H-1-benzopyran-2-one, disodium salt |
| CAS Registry Number | 29334-07-4 |
| Molecular Formula | C₁₀H₆Na₂O₁₀S₂ |
| Physical State | White to pale yellow fine crystalline powder |
| Solubility | Soluble in water; slightly soluble in DMSO |
| Bioactivity | Hemostatic (affects capillary permeability); Coumarin derivative |
| Primary Hazard | Inhalation of fine dust; Potential aquatic toxicity due to bioactivity |
Pre-Disposal Safety Logic (The "Why")
As a Senior Application Scientist, I emphasize that safety protocols are not arbitrary rules but responses to specific chemical behaviors.
-
Dust Control (Inhalation Vector): Sulmarin Disodium is a fine crystalline powder.[1] The primary risk during transfer to waste containers is aerosolization . Inhalation of hemostatic agents can theoretically alter systemic coagulation parameters or cause mucosal irritation.[1] Protocol: All solid waste transfers must occur inside a chemical fume hood.[1]
-
Aqueous Solubility (Leaching Vector): Because the disodium salt is highly water-soluble, it poses a significant leaching risk if disposed of in standard landfill streams.[1][2] Protocol: It must be incinerated to prevent migration into groundwater, where coumarin derivatives can affect aquatic life.
-
Chemical Stability: The sulfate ester bonds (
) are generally stable but can hydrolyze under strong acidic/basic conditions.[1][2] Protocol: Do not mix with strong acids in the waste stream to avoid uncontrolled hydrolysis and heat generation.[1]
Disposal Workflows
Scenario A: Disposal of Solid Waste (Excess Reagent)
Objective: Isolate the solid to prevent dust generation and ensure thermal destruction.
-
Segregation: Do not mix Sulmarin Disodium with oxidizers or strong acids.
-
Primary Containment: Transfer the solid substance into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.[1][2]
-
Labeling: Affix a hazardous waste tag.
-
Final Disposal: Place the sealed container into the Solid Organic Waste Drum destined for incineration.
Scenario B: Disposal of Aqueous Solutions
Objective: Prevent release into municipal water systems.
-
Assessment: Determine the pH of the solution. Sulmarin solutions are typically neutral to slightly acidic.[1]
-
Collection: Pour the solution into a Liquid Chemical Waste Carboy (HDPE or Glass).
-
Critical Step: Ensure the carboy is designated for "Aqueous Organics" or "Non-Halogenated Organics" depending on your facility's specific stream.
-
-
Rinsing: Triple-rinse the original glassware with a small volume of water. Add the rinsate to the waste carboy.[1]
-
Self-Validating Step: Triple rinsing removes >99.9% of the residue, rendering the glassware "RCRA empty" and safe for washing.
-
Visualizing the Decision Matrix
The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the Sulmarin waste.
Figure 1: Operational decision tree for the segregation and disposal of Sulmarin Disodium waste streams.[1][2]
Emergency Spill Management
In the event of a spill, immediate containment is required to prevent inhalation.
-
PPE Upgrade: Wear nitrile gloves, lab coat, and safety goggles. If the spill is >10g of powder, use an N95 respirator to prevent inhalation of dust.
-
Containment (The "Wet Method"):
-
Decontamination: Clean the surface with water and soap. Place all contaminated paper towels and gloves into a hazardous waste bag (Scenario A).
Regulatory Compliance & Classification
-
RCRA Status: Sulmarin Disodium is not typically listed as a P-listed or U-listed acute hazardous waste under US EPA regulations (40 CFR 261.33).[1][2] However, it should be managed as Non-RCRA Regulated Chemical Waste due to its pharmaceutical activity.
-
Best Practice: Always default to incineration for organic pharmaceutical salts to ensure complete thermal destruction of the coumarin ring system.
References
A-Scientist's-Guide-to-Safe-Handling--Personal-Protective-Equipment-for-Sulmarin-Disodium
Abstract: This guide provides a comprehensive operational framework for the safe handling of Sulmarin disodium, a potent coumarin-class anticoagulant. Recognizing that specific safety data for this compound is not widely available, this document establishes a risk-based safety protocol extrapolated from the known hazards of potent pharmaceutical powders and anticoagulant agents. It details essential personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans designed to protect researchers and maintain laboratory integrity.
The Precautionary Principle: Risk Assessment for Sulmarin Disodium
Given the absence of a specific Safety Data Sheet (SDS) for Sulmarin disodium, all handling procedures must be governed by the precautionary principle. Sulmarin belongs to the coumarin class of compounds, which are known for their potent anticoagulant properties.[1][2] The disodium salt form suggests potential for higher solubility, but the primary risk during handling of the neat compound is associated with its powdered form.
Therefore, we must assume Sulmarin disodium is a potent, hazardous substance with the following primary routes of exposure:
-
Inhalation: Fine powders can be easily aerosolized, leading to absorption through the respiratory system.[3]
-
Dermal Contact: The compound may be absorbed through the skin, leading to systemic effects.[4]
-
Ingestion: Accidental ingestion via contaminated hands or surfaces poses a significant risk.[5]
All protocols herein are designed to mitigate these risks through a combination of engineering controls, administrative procedures, and robust personal protective equipment (PPE).
Core Protective Equipment: Your Primary Defense
The selection of PPE is the most critical control measure directly available to laboratory personnel. All PPE must be selected and worn in compliance with OSHA standards.[6] For Sulmarin disodium, a comprehensive ensemble is mandatory for all tasks involving the solid compound.
| Protection Type | Specification | Rationale & Causality |
| Respiratory | NIOSH-approved N95 Filtering Facepiece Respirator (FFR) or higher (e.g., elastomeric half-mask with P100 cartridges). | To prevent inhalation of aerosolized powder. An N95 respirator is the minimum requirement for potent powders.[7] Fit testing is mandatory as per OSHA standard 29 CFR 1910.134 to ensure a proper seal.[8] |
| Hand | Double-gloving with powder-free nitrile gloves. | To prevent dermal absorption. The inner glove protects the skin in case the outer glove is breached. Nitrile provides good chemical resistance against a wide range of substances.[9] |
| Eye/Face | ANSI Z87.1-rated safety goggles with side shields, worn in combination with a full-face shield. | To protect against splashes and airborne particles. Goggles provide a seal around the eyes, while the face shield offers a broader barrier for the entire face.[6][10] |
| Body | Disposable, solid-front lab coat with knit cuffs or a disposable coverall. | To prevent contamination of personal clothing. The solid front and knit cuffs provide a superior barrier compared to standard lab coats.[3][9] |
| Footwear | Closed-toe, non-slip shoes. | Standard laboratory practice. Protects feet from spills and dropped objects. |
Operational Protocols: From Donning to Disposal
Adherence to standardized procedures is paramount for creating a self-validating system of safety.
PPE Selection & Donning Workflow
The sequence of putting on PPE is designed to prevent contamination of clean surfaces.
Caption: PPE Donning Sequence for Handling Sulmarin Disodium.
Safe Handling Protocol in a Chemical Fume Hood
Objective: To accurately weigh and prepare solutions of Sulmarin disodium while minimizing exposure.
Prerequisites:
-
A certified chemical fume hood.
-
All required PPE has been donned correctly.
-
A designated waste container is placed inside the fume hood.
Methodology:
-
Prepare the Workspace: Ensure the fume hood sash is at the designated working height. Cover the work surface with absorbent, disposable bench paper.
-
Staging: Place all necessary equipment (spatulas, weigh boats, glassware, solvent dispensers) inside the hood before introducing the compound.
-
Compound Handling:
-
Retrieve the Sulmarin disodium container. Open it only within the confines of the fume hood.
-
Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat on a tared balance. Avoid any actions that could generate dust.
-
Once weighing is complete, securely close the primary container.
-
-
Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Initial Cleanup: Wipe the exterior of the primary container and any spills within the hood using a cloth dampened with 70% ethanol. Dispose of the cloth and bench paper into the designated hazardous waste container inside the hood.
-
Transport: Securely cap any prepared solutions. Wipe the exterior of the container before removing it from the hood.
Doffing and Disposal of Contaminated PPE
The doffing sequence is critical to prevent self-contamination. It should be performed in a designated area.
Methodology:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles from the back of the head. Place them in a designated area for decontamination.
-
Lab Coat/Coverall: Remove the lab coat or coverall by rolling it down and away from the body, turning it inside out. Dispose of it in the hazardous waste container.
-
Respirator: Remove the respirator without touching the front. Dispose of it (if disposable) or place it in a designated area for cleaning and storage.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Emergency Procedures: Responding to Exposure
In case of accidental exposure, immediate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Disposal Plan: Managing Sulmarin Disodium Waste
All materials contaminated with Sulmarin disodium are considered hazardous waste and must be disposed of according to institutional guidelines and EPA regulations.[12]
Key Principles:
-
Segregation: Do not mix Sulmarin disodium waste with other waste streams.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Sulmarin Disodium" with the appropriate hazard pictograms.
-
Containment: Solid waste (gloves, coats, plasticware) should be collected in a dedicated, lined, and sealed container. Liquid waste should be collected in a sealed, compatible container.
-
No Drain Disposal: Under no circumstances should Sulmarin disodium or its solutions be poured down the drain.[12]
The ultimate disposal of potent pharmaceutical compounds should be handled by a certified hazardous waste management vendor, typically via high-temperature incineration.[13][14]
Caption: Waste Disposal Workflow for Sulmarin Disodium.
References
- Spectrum Chemical. (2019). Safety Data Sheet: Silymarin.
- Carl ROTH. (n.d.). Safety Data Sheet: Coumarin.
- Thrombosis UK. (2022). Discharging Patients on Anticoagulation.
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- Dr.Oracle. (2026). How should Coumarin be managed in a patient with a history of blood clots or atrial fibrillation.
- Sigma-Aldrich. (2024). Safety Data Sheet: Silymarin.
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- World Health Organization. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- Centers for Disease Control and Prevention. (n.d.). Laboratory Respirator Protection Level Test.
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- U.S. Food and Drug Administration. (n.d.). COUMADIN® TABLETS (Warfarin Sodium Tablets, USP).
- Centers for Disease Control and Prevention, NIOSH. (n.d.). NPPTL Fact Sheets.
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- ChemFaces. (2026). Material Safety Data Sheet.
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- Powder Coated Tough. (2018). Personal Protective Equipment—What a Finisher Needs to Know.
- Centers for Disease Control and Prevention, NIOSH. (2025). Respirator Selection Guide for the Healthcare Industry.
- GMP Journal. (2023). Safe Handling of Highly Potent Substances.
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- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- WIT Press. (2005). Handling of high potency drugs: process and containment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
